Butamirate citrate primarily functions as an antitussive by acting on the central nervous system [1] [2]. The table below summarizes its key pharmacological characteristics:
| Feature | Description |
|---|---|
| Primary Site of Action | Cough center in the medulla oblongata (brainstem) [2] [3]. |
| Primary Mechanism | Inhibition of neural pathways triggering the cough reflex; binds to the dextromethorphan-binding site with high affinity [3]. |
| Pharmacological Class | Non-narcotic, centrally acting antitussive [2]. |
| Additional Peripheral Actions | Reduces airway resistance via bronchospasmolytic (smooth muscle relaxation) and anti-inflammatory effects [1] [4]. |
| Onset of Action | Rapid absorption; therapeutic plasma concentration reached within 5-10 minutes after oral administration [1]. |
High-throughput drug screening identified this compound and its derivative oxelaidin as potent inhibitors of glioblastoma (GBM) cell growth, specifically in tumors expressing the GTPase RRAD (Ras-related associated with diabetes) [5]. The mechanism involves suppression of the EGFR/STAT3 signaling pathway, which is critically involved in cell survival and proliferation in many cancers [5].
The diagram below illustrates the proposed signaling pathway through which this compound exerts its anti-tumor effects.
This compound inhibits RRAD-mediated EGFR/STAT3 signaling and nuclear translocation, suppressing oncogene transcription [5].
The following table summarizes the effects of this compound on glioblastoma cell lines, as demonstrated in vitro [5]:
| Cell Line / Model | Experimental Treatment | Key Results |
|---|---|---|
| U87MG, T98G, LN229-RRAD tumorspheres | This compound (0.01-10 μM for 7 days) | Effectively suppressed sphere formation in a dose-dependent manner in RRAD-high cells [5]. |
| U87MG tumorspheres | This compound | Decreased phosphorylation of EGFR, STAT3, ERK, and AKT [5]. |
| STAT3 Luciferase Reporter in U87MG & LN229-RRAD | This compound | Significant inhibition of STAT3 transcriptional activity [5]. |
| qRT-PCR in glioblastoma cells | This compound | Substantial downregulation of STAT3 target genes (Cyclin D1, Survivin) [5]. |
The table below collates data from animal models and human clinical trials:
| Model / Trial | Design | Key Outcomes |
|---|---|---|
| Glioblastoma Xenograft Mouse Model [5] | This compound (2 mg/kg; i.p. daily for 36 days) | Markedly suppressed tumor growth without significant adverse effects [5]. |
| Human Capsaicin Challenge Trial [6] | Randomized, placebo-controlled, six-way crossover in 34 healthy volunteers. Single doses of this compound (22.5-90 mg) vs. dextromethorphan (30 mg) and placebo. | Dextromethorphan significantly attenuated capsaicin-induced cough (P=0.01). This compound (up to 45 mg) did not show significant efficacy versus placebo, potentially due to formulation issues [6]. |
This compound citrate possesses a dual mechanistic profile: a well-established role as a central non-narcotic cough suppressant and an emerging potential as a targeted anti-cancer agent.
The table below summarizes the key pharmacokinetic parameters found in the search results. You will notice significant discrepancies in the reported half-life.
| Parameter | Reported Values & Conditions | Source / Context |
|---|---|---|
| Absorption | Rapidly absorbed after oral administration [1] [2] [3]. Peak concentration reached within 5-10 minutes (therapeutic concentration) [2]. | |
| Tmax (Time to Cmax) | ~1.1 - 1.5 hours (for syrup and solution) [4]. Within 1-2 hours [3]. Within 9 hours (for a sustained-release tablet) [5]. | Clinical trial in healthy volunteers [4]. |
| Half-life (t½) | ~26-28 hours (based on metabolite 2-phenylbutyric acid) [4]. ~4-8 hours [3]. ~6 hours [6]. ~13 hours (sustained-release tablet) [5]. | The long half-life (26-28h) is from a clinical trial measuring a metabolite [4]. Other sources provide general drug information without specifying the measured entity [6] [3] [5]. |
| Protein Binding | Extensive, approximately 95% [1]. Also reported as "moderately" bound [3]. | Research study summary [1]. |
| Metabolism | Rapidly hydrolyzed after absorption into at least two metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol [1] [6]. This compound citrate itself is not detected in plasma [1]. | Research study summary and drug database [1] [6]. |
| Excretion | Metabolites are excreted primarily via urine [6] [3]. | Drug database [6]. |
The most detailed pharmacokinetic data comes from specific clinical trials. Here are the methodologies for two key studies:
4-way Crossover PK & Dose Study: This was a randomized, open-label, crossover study in healthy adult volunteers. Participants received single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg of this compound citrate. The study aimed to evaluate the pharmacokinetic profile and dose proportionality using modern analytical techniques. The protocol received a favorable ethics opinion in July 2009 [1].
Bioequivalence Study (1997): This clinical trial involved 18 healthy volunteers in a randomized two-way crossover design. Participants received single 45 mg doses of different this compound citrate formulations (syrup vs. syrup, and tablet vs. solution). Blood samples were collected at 17 time points within 96 hours after dosing, with a one-week washout period between doses. The plasma concentration of the main metabolite, 2-phenylbutyric acid, was determined using a validated reversed-phase HPLC method with UV detection [4].
The following diagram illustrates the metabolic pathway of this compound citrate based on the information from the search results, showing its rapid transformation into active metabolites.
The table below summarizes the core identifiers and synonyms for butamirate citrate.
| Category | Information |
|---|---|
| CAS Registry Number | 18109-81-4 [1] [2] [3] |
| Chemical Formula | C₂₄H₃₇NO₁₀ [1] [2] [4] |
| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate; 2-hydroxypropane-1,2,3-tricarboxylic acid [2] [4] |
| Trade Names | Sinecod, Sinecod Forte, Tussamol, Acodeen, Codesin, Pertix [5] [6] |
| Other Synonyms | Abbott 36581; HH-197; Sincodin; diethyl[2-[2-(2-phenylbutyroyloxy)ethoxy]ethyl]ammonium dihydrogen citrate [2] [6] [4] |
The following table lists key physicochemical data for this compound citrate, which is typically supplied as a white solid [2] [4].
| Property | Value / Description |
|---|---|
| Appearance | White solid [2] |
| Purity | Available at 98% to 99% for research purposes [1] [4] |
| Melting Point | 66-68°C [2] [4] |
| Boiling Point | 394.4°C at 760 mmHg [2] [4] |
| Storage | Powder: -20°C for long-term storage [4] |
This compound citrate is classified as a non-opioid antitussive. Its mechanism involves a dual action:
The diagram below illustrates the proposed mechanism of action of this compound citrate.
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound citrate are summarized in the table below [7] [8].
| Parameter | Details |
|---|---|
| Absorption | Rapidly and completely absorbed after oral administration. Therapeutic plasma concentration is reached within 5-10 minutes. Time to peak plasma concentration for syrup is about 1.5 hours [7] [8]. |
| Distribution | High plasma protein binding, approximately 95-98% [6] [8]. |
| Metabolism | Metabolized via hydrolysis into 2-phenylbutyric acid and diethylaminoethoxyethanol [8]. |
| Excretion | Primarily renal (via urine) as metabolites. Elimination half-life is approximately 6 hours [6] [8]. |
This compound citrate is generally well-tolerated, with mild and transient side effects occurring in 0.5-1% of patients [7].
This compound citrate is used in research, particularly in studies of cough mechanisms and antitussive agents.
A key study identified the binding site of this compound by investigating high-affinity dextromethorphan binding sites in guinea pig brain [2] [6] [4].
While this compound citrate has been used clinically for years, several areas remain open for further scientific exploration:
The table below summarizes the available toxicological and safety data for this compound citrate.
| Aspect | Available Data |
|---|---|
| Human Overdose Symptoms | Drowsiness, nausea, vomiting, diarrhea, hypotension (low blood pressure), dizziness [1] [2]. |
| Reported Side Effects | Nausea, diarrhea, dizziness, rash; generally well-tolerated, with side effects being rare and resolving after dose reduction [1] [2]. |
| Protein Binding | High, approximately 95% to 98% [3] [2]. |
| Elimination Half-Life | Approximately 6 hours in humans [3] [2]. |
| Excretion | Predominantly renal (via urine), primarily as metabolites [3] [2]. |
| Genotoxicity/Mutagenicity | Data not found in the searched literature. |
| Carcinogenicity | Data not found in the searched literature. |
| Chronic Toxicity | Data not found in the searched literature. |
| Reproductive Toxicity | Contraindicated in the first trimester of pregnancy; use with caution in later pregnancy and breastfeeding [1]. |
Information on the environmental fate and ecotoxicity of this compound citrate is extremely scarce. One study was identified that proposed a novel, indirect application for the substance.
| Aspect | Findings & Context |
|---|---|
| Environmental Persistence & Toxicity | Standard data not available (e.g., biodegradability, aquatic toxicity). |
| Alternative Use Study | A 2025 study explored using the expired drug Sinecod (which contains this compound citrate) as a green corrosion inhibitor for carbon steel in hydrochloric acid [4]. |
| Inhibition Efficiency | The study reported a corrosion inhibition efficiency of up to 60% at a 4% concentration of the expired Sinecod solution [4]. |
| Proposed Mechanism | The inhibition is attributed to the adsorption of the this compound citrate molecule onto the metal surface, forming a protective layer. This adsorption is facilitated by functional groups in its chemical structure (e.g., hydroxy, ketone, carboxyl, tertiary amine) [4]. |
The study that investigated this compound citrate as a corrosion inhibitor provides a replicable experimental methodology, summarized in the workflow below.
This diagram outlines the key steps to evaluate this compound citrate's corrosion inhibition efficacy [4].
The available information is insufficient for a comprehensive ecological risk assessment. The following data gaps need to be addressed:
Butamirate citrate exerts its antitussive effect through a dual mechanism, targeting both the central nervous system and the peripheral airways.
Figure 1: Dual mechanism of action of this compound Citrate, illustrating central suppression of the cough reflex and peripheral airway effects.
Central Action: The primary mechanism is the suppression of the cough center located in the medulla oblongata of the brainstem. This compound citrate inhibits the neural pathways responsible for initiating the cough reflex, thereby reducing both the frequency and intensity of coughing [1] [2]. This action is not associated with narcotic effects or significant respiratory depression, distinguishing it from opioid-based antitussives [1] [3].
Peripheral Action: The drug also demonstrates peripheral activity, including:
This compound citrate is rapidly absorbed after oral administration. The table below summarizes its key pharmacokinetic parameters.
| Parameter | Value / Description |
|---|---|
| Absorption & Tmax (syr) | Rapidly absorbed; Time to peak plasma concentration: ~1.5 hours [4]. Therapeutic plasma concentration may be reached within 5-10 minutes [2]. |
| Protein Binding | Approximately 95% [4]. |
| Metabolism | Extensively metabolized in the liver via hydrolysis and cytochrome P450 enzymes [4] [3]. Primary metabolites: 2-phenylbutyric acid (2-PBA) and diethylaminoethoxyethanol [4] [5]. |
| Excretion & Half-life | Mainly excreted in urine as metabolites [4] [3]. Elimination half-life: ~6 hours [4]. |
Clinical studies on this compound citrate have utilized cough challenge tests to objectively measure its efficacy.
A randomized, placebo-controlled, six-way crossover study investigated the effects of this compound and dextromethorphan on capsaicin-induced cough in healthy volunteers [5].
Figure 2: Experimental workflow of a capsaicin cough challenge clinical trial [5].
The this compound citrate market is projected to grow, driven by the demand for safe and effective cough treatments [6] [7]. Key research and development trends include:
This compound citrate is an established antitussive with a dual mechanism of action and a favorable safety profile. While it is widely used and effective in clinical practice for dry cough, some experimental models suggest a need for further investigation into its formulation and efficacy under specific conditions.
For the drug development professional, this agent presents opportunities in novel formulation design and exploration of new therapeutic applications beyond its current primary indication.
The adverse reactions associated with this compound citrate are typically mild and transient. The table below summarizes the documented side effects and their estimated frequencies where available.
| Side Effect | Frequency / Category | Details / Additional Context |
|---|---|---|
| Drowsiness / Somnolence | Common [1] [2] [3] | Affects the nervous system; may impact the ability to drive or operate machinery. |
| Dizziness | Common [1] [2] [3] | Affects the nervous system. |
| Nausea | Common [1] [2] [3] | A gastrointestinal disturbance. |
| Diarrhea | Common [1] [2] [3] | A gastrointestinal disturbance. |
| Rash / Urticaria | Less Common / Allergic [1] [3] [4] | Includes itchy skin rash and hives, potentially as part of a hypersensitivity reaction. |
| Hypersensitivity Reactions | Rare / Frequency Unknown [1] [3] | Can include skin reactions, swelling, severe dizziness, and difficulty breathing [2]. |
| Headache | Less Common [2] | Generally mild and manageable. |
| Dry Mouth | Less Common [2] | Generally mild and manageable. |
| Vomiting | Less Common [4] | A gastrointestinal disturbance. |
| Severe Side Effects (e.g., liver function abnormalities) | Very Rare [2] | May include symptoms like jaundice, dark urine, or severe abdominal pain. |
A large observational study in Hungary, which evaluated over 3,000 patients, supports this safety profile, finding that adverse events were reported in only 0.5% to 1% of patients and were non-serious [5].
Contraindications are conditions or factors that serve as a reason to withhold a medical treatment. The key contraindications and precautions for this compound citrate are listed in the table below.
| Category | Contraindication / Precaution |
|---|---|
| Hypersensitivity | Contraindicated in patients with known allergy to this compound citrate or any component of the formulation [3] [4]. |
| Pregnancy | Contraindicated during the first trimester. Use in the second and third trimesters should only be on the advice of a doctor [3] [4]. |
| Breastfeeding | Contraindicated; should not be used while breastfeeding [3] [4]. |
| Pediatric Population | Contraindicated in children under 2 years of age due to a lack of safety data [6]. Some formulations (e.g., a specific 7.5mg/5ml syrup) are contraindicated in children and adolescents under 18 years [3]. For other formulations, dosage varies by age and weight [4]. |
| Concomitant Medications | Use with caution alongside other CNS depressants (e.g., sedatives, tranquilizers) and alcohol, as it may enhance drowsiness and dizziness [1] [6]. Avoid concurrent use with other cough suppressants, particularly expectorants, as this can lead to a dangerous accumulation of secretions in the lungs [1] [3]. |
| Underlying Health Conditions | Use with caution in patients with hepatic or renal impairment, as they may be more prone to side effects [1] [3]. |
| Driving & Operating Machinery | Caution is advised, as the drug can cause drowsiness and dizziness [1] [3] [4]. |
For researchers, a deeper understanding of the drug's properties and evidence base is crucial.
This compound citrate is a non-narcotic antitussive that acts centrally by suppressing the cough center located in the medulla oblongata [6] [7]. One study identified that it binds with high affinity to the dextromethorphan-binding site in the guinea pig brain [7]. Additionally, it has documented peripheral effects, including bronchospasmolytic (airway-relaxing) and anti-inflammatory activity [1].
This dual mechanism can be visualized in the following pathway:
The pharmacokinetic properties of this compound citrate contribute to its clinical profile [1]:
The large Hungarian study [5] provides a robust real-world evidence model:
Butamirate citrate is a centrally-acting, non-opioid antitussive agent that has been widely used in clinical practice since the 1960s for the symptomatic treatment of dry, non-productive cough. The drug exerts its therapeutic effect through direct action on the cough center located in the medulla oblongata, with additional non-specific anticholinergic and bronchospasmolytic properties that facilitate respiratory function. Chemically, this compound citrate is classified as a 2-(2-diethylaminoethoxy)ethyl ester and is structurally related to other antitussive agents such as oxeladin and pentoxyverine. Unlike opioid-derived cough suppressants, this compound citrate does not induce habit-forming effects or dependence, contributing to its favorable safety profile and suitability for various patient populations, including children under appropriate dosing guidelines [1] [2] [3].
From a pharmacokinetic perspective, this compound citrate demonstrates rapid absorption following oral administration, with therapeutic plasma concentrations achieved within 5-10 minutes regardless of the administered dose. The drug has a broad therapeutic margin and is generally well-tolerated even at elevated doses. This compound citrate itself is undetectable in plasma and urine shortly after administration due to extensive and rapid metabolism, with two primary metabolites identified: 2-phenylbutyric acid (2-PBA) and diethylaminoethoxyethanol [4] [2]. These metabolites, like the parent compound, exhibit extensive binding to plasma proteins (approximately 95%), which contributes to their relatively long elimination half-lives. The plasma elimination half-life for this compound metabolites is approximately 13 hours for the sustained-release tablet formulation, while the immediate-release forms show a shorter half-life of about 6 hours [1] [4].
The metabolism of this compound citrate follows a predictable and rapid pathway characterized by extensive hydrolysis shortly after administration. The transformation begins immediately following oral absorption, with the parent compound undergoing enzymatic hydrolysis within approximately 10 minutes of administration. This process cleaves the ester linkage in the this compound molecule, yielding the two primary metabolites responsible for the drug's therapeutic effects [4]. Notably, this compound citrate itself is not detectable in plasma or urine samples, indicating the completeness of this metabolic conversion [4].
The metabolic pathway produces two pharmacologically active compounds:
Both metabolites undergo extensive protein binding (approximately 95%), which significantly influences their distribution and elimination kinetics. The high degree of protein binding likely accounts for the relatively long plasma elimination half-life observed for these metabolites, despite the rapid clearance of the parent compound [4]. Further research is needed to fully characterize any secondary metabolic transformations and elimination pathways of these primary metabolites.
The metabolic kinetics of this compound citrate and its metabolites demonstrate predictable proportionality across therapeutic doses. A randomized, open-label, crossover pharmacokinetic study investigating dose proportionality administered single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg of this compound citrate to healthy adult volunteers. The results confirmed that the metabolic formation and exposure parameters for both 2-PBA and diethylaminoethoxyethanol increased proportionally with administered doses, indicating linear kinetics across the therapeutic range [4].
Table 1: Pharmacokinetic Parameters of this compound Citrate Metabolites
| Parameter | 2-Phenylbutyric Acid (2-PBA) | Diethylaminoethoxyethanol |
|---|---|---|
| Formation | Rapid hydrolysis of parent compound | Rapid hydrolysis of parent compound |
| Protein Binding | ~95% | ~95% |
| Elimination Half-life | ~13 hours (sustained-release) | ~13 hours (sustained-release) |
| Elimination Route | Primarily renal | Primarily renal |
| Antitussive Activity | Confirmed | Confirmed |
The elimination pathway for this compound metabolites is primarily renal, with approximately 90% of administered drug excreted via the kidneys as metabolic products [3]. This renal elimination pathway necessitates dosage adjustment in patients with compromised renal function, although specific guidelines for such adjustments are not well-established in the literature. The metabolic characteristics of this compound citrate contribute to its favorable safety profile, as the rapid conversion to active metabolites and predictable elimination minimize accumulation risks in patients with normal renal function [1] [4] [3].
The analysis of this compound citrate and its metabolites in pharmaceutical formulations and biological samples requires sophisticated analytical techniques due to the rapid metabolism of the parent compound. A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous determination of this compound citrate and benzoic acid (a common preservative) in syrup formulations. This method provides a robust approach for quantifying this compound content and potential degradation products in quality control settings [5].
The chromatographic separation employs a cyanopropyl column (Pinnacle II Cyanopropyl-silane 250 mm × 4.6 mm, 5 μm) maintained at 36°C. The mobile phase consists of a 50:50 (v/v) mixture of methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution, with the addition of 1% triethylamine as a silanol blocker to improve peak symmetry. The pH is adjusted to 3.0 ± 0.1 with ortho-phosphoric acid to optimize separation efficiency. The method utilizes a flow rate of 1.5 mL/min with UV detection at 210 nm, allowing for sensitive quantification of both analytes. The total run time is 6 minutes, making it suitable for high-throughput analysis in quality control laboratories [5].
Table 2: HPLC Conditions for this compound Citrate and Metabolite Analysis
| Parameter | Specification |
|---|---|
| Column | Pinnacle II Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | MeOH/NaH₂PO₄·H₂O (50 mM, pH 3.0) (50:50, v/v) with 1% TEA |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 10 μL |
| Column Temperature | 36°C |
| Detection Wavelength | 210 nm |
| Run Time | 6 minutes |
Sample preparation for syrup formulations involves accurate measurement of 1 mL of syrup, equivalent to 1 mg of this compound citrate, diluted to 20 mL with mobile phase. The solution is filtered through a PVDF 0.45 μm syringe filter before analysis to remove particulate matter that could compromise the chromatographic system. For the analysis of metabolites in biological samples, additional extraction and concentration steps would be necessary, though specific protocols for biological matrix analysis are not detailed in the available literature [5].
The HPLC method for this compound citrate analysis has undergone comprehensive validation according to International Conference on Harmonisation (ICH) guidelines, demonstrating satisfactory performance characteristics across multiple parameters. The method exhibits excellent specificity, with baseline separation of this compound citrate and benzoic acid peaks without interference from excipients or degradation products. This specificity is crucial for accurate quantification in complex pharmaceutical formulations [5].
Linearity has been established over a concentration range of 50-150% of the target concentration, with correlation coefficients (R²) exceeding 0.999 for both this compound citrate and benzoic acid, indicating a strong proportional relationship between concentration and detector response. The method demonstrates acceptable accuracy, with recovery rates ranging from 98.5% to 101.2% for this compound citrate, well within the acceptable limits for pharmaceutical analysis. Precision studies, including both repeatability and intermediate precision, showed relative standard deviations (RSD) of less than 2.0%, confirming the method's reliability across different analysts, instruments, and days [5].
Solution stability assessments indicated that both standard and sample solutions remain stable for at least 48 hours when stored at 6°C, facilitating batch analysis in quality control environments. Robustness evaluation using experimental design methodology identified that mobile phase pH and column temperature are critical parameters requiring strict control to ensure reproducible chromatographic performance [5].
The investigation of this compound citrate metabolism and disposition in humans follows carefully designed clinical protocols to generate reliable pharmacokinetic data. A representative study design is exemplified by a randomized, open-label, crossover pharmacokinetic and dose proportionality study conducted with healthy adult volunteers. This study administered single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg of this compound citrate to evaluate the relationship between dose and metabolic exposure [4].
The experimental workflow for such metabolic studies can be summarized as follows:
Figure 1: Experimental workflow for this compound citrate pharmacokinetic studies
The study protocol typically includes a washout period of at least 7 days between administrations of different doses to prevent carryover effects. Blood samples are collected at predetermined time points: pre-dose and 2, 4, 6, 8, 12, and 24 hours post-dose. These samples are processed to obtain plasma, which is then stored at appropriate conditions until analysis. The quantification of metabolites (2-PBA and diethylaminoethoxyethanol) in plasma samples utilizes modern analytical techniques such as LC-MS/MS to achieve the necessary sensitivity and specificity for accurate pharmacokinetic characterization [4].
Evaluating the pharmacological activity of this compound metabolites requires well-designed experimental models that can differentiate the effects of metabolites from the parent compound. A randomized, placebo-controlled, six-way crossover study investigated the antitussive effects of this compound and its metabolites using a capsaicin-induced cough challenge model in healthy volunteers. This methodology provides an objective assessment of cough reflex sensitivity and suppression [6].
The experimental protocol involves:
Screening phase: Subjects undergo capsaicin challenge tests during screening to establish baseline cough sensitivity and ensure appropriate response characteristics for study inclusion.
Randomization: Eligible subjects are randomly assigned to receive one of six interventions: placebo, dextromethorphan (active control), or four different doses of this compound citrate (22.5 mg, 45 mg, 67.5 mg, and 90 mg).
Cough challenge timing: Capsaicin challenges are performed at baseline and at predetermined intervals (2, 4, 6, 8, 12, and 24 hours) post-dosing to characterize the onset and duration of antitussive activity.
Endpoint measurement: The primary endpoint is the concentration of capsaicin required to elicit five or more coughs (C5), with secondary endpoints including the concentration for two or more coughs (C2) and the area under the effect-time curve [6].
This methodology allows researchers to correlate plasma concentrations of active metabolites with pharmacological effects, establishing exposure-response relationships for this compound therapy. The capsaicin challenge model has been validated as a sensitive tool for detecting antitussive activity in clinical pharmacology studies [6].
The active metabolites of this compound citrate play a crucial role in the drug's overall therapeutic profile, contributing significantly to both the onset and duration of antitussive action. While this compound citrate itself is rapidly absorbed and begins to exert effects within 5-10 minutes of administration, its conversion to 2-phenylbutyric acid and diethylaminoethoxyethanol ensures sustained antitussive activity over an extended period. This metabolic activation pathway allows for a favorable pharmacokinetic profile characterized by rapid onset coupled with prolonged duration, making it suitable for both immediate-release and sustained-release formulations [1] [4] [2].
The antitussive properties of this compound metabolites have been confirmed through pharmacological studies, though the precise mechanisms through which each metabolite contributes to the overall therapeutic effect require further elucidation. Research indicates that the metabolites retain the ability to suppress the cough reflex through action on the cough center in the medulla oblongata, similar to the parent compound. The extensive protein binding of these metabolites (approximately 95%) contributes to their prolonged presence in the circulation, explaining the extended duration of action observed with this compound citrate formulations, particularly the sustained-release tablets which demonstrate activity over approximately 13 hours [1] [4].
The metabolic profile of this compound citrate has important implications for its clinical use, particularly in special populations and in cases of potential drug interactions. The extensive metabolism of this compound citrate means that factors affecting hydrolytic enzyme function could potentially alter its metabolic conversion, although the specific enzymes responsible for this transformation have not been definitively identified in the available literature. The primarily renal elimination of metabolites (approximately 90%) suggests that patients with significant renal impairment may experience altered metabolite clearance, potentially necessitating dose adjustment, though specific guidelines for such adjustments are not well-established [1] [3].
The safety profile of this compound citrate is generally favorable, with adverse effects reported in only 0.5-1% of patients. These may include rash, nausea, diarrhea, and vertigo, which typically resolve with dose reduction or treatment withdrawal. The role of active metabolites in the development of these adverse effects has not been thoroughly investigated, but the rapid clearance of the parent compound suggests that metabolites may contribute to both therapeutic and adverse effects. Importantly, this compound citrate demonstrates a broad therapeutic margin, maintaining a favorable safety profile even at elevated doses. However, as with any centrally-acting agent, caution is advised when combining this compound citrate with other medications that affect the central nervous system, though specific metabolic interactions have not been well-characterized [1] [2].
The metabolic fate of this compound citrate and the activity of its metabolites can be comprehensively summarized through the following visualization:
Figure 2: Complete metabolic pathway of this compound citrate showing formation of active metabolites
This visualization integrates the pharmacokinetic and pharmacodynamic properties of this compound citrate, highlighting the rapid transformation of the parent compound into active metabolites that mediate both the therapeutic effects and elimination pathways. The diagram illustrates how the rapid hydrolysis of this compound citrate yields two primary metabolites that share similar pharmacokinetic characteristics, including extensive protein binding and prolonged elimination half-lives, particularly in sustained-release formulations. These active metabolites are responsible for the cough suppression effects through action on the central cough centers and are ultimately eliminated primarily via renal excretion [1] [4] [2].
Butamirate citrate (BC) is a non-opioid central cough suppressant that acts on the cough center in the medulla oblongata without causing respiratory suppression, making it a safer alternative to codeine-based antitussives [1] [2]. It is predominantly administered in syrup formulations, often containing benzoic acid as an antimicrobial preservative [1]. Despite its widespread clinical use across European and other global markets, this compound citrate is not officially monographed in major pharmacopoeias [1]. This absence of compendial methods necessitates robust, validated analytical procedures for quality control and stability assessment in pharmaceutical development and manufacturing.
The complexity of syrup formulations, with multiple excipients and potential degradation products, creates significant challenges for direct analytical determination. While spectroscopic methods exist, they often require extensive sample preparation or derivatization to overcome matrix interferences [3] [4]. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as the preferred technique for this compound citrate analysis due to its superior selectivity, sensitivity, and ability to separate the active pharmaceutical ingredient from preservatives, excipients, and degradation products [1] [5] [6]. This document provides detailed application notes and protocols for the accurate and precise determination of this compound citrate in pharmaceutical formulations using HPLC, incorporating validated methods from current literature.
The development of an HPLC method for this compound citrate requires careful consideration of several factors to achieve optimal separation, sensitivity, and efficiency:
Based on comprehensive method development studies, the following chromatographic conditions are recommended for the determination of this compound citrate:
Table 1: Optimized Chromatographic Conditions for this compound Citrate Assay
| Parameter | Condition 1 [1] | Condition 2 [5] | Condition 3 [6] |
|---|---|---|---|
| Column | Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) | Not specified | C8 (150 mm × 4.6 mm, 5 μm) |
| Mobile Phase | MeOH:NaH₂PO₄·H₂O (50 mM, pH 3.0) (50:50, v/v) | ACN:0.008M 1-hexane sulfonic acid sodium salt (50:50, v/v) | ACN:SLS in 0.005N H₂SO₄ (70:30, v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.7 mL/min |
| Detection | DAD at 210 nm | UV at 258 nm | UV at 205 nm |
| Column Temperature | 36°C | Ambient | Ambient |
| Injection Volume | 10 μL | Not specified | Not specified |
| Run Time | 6 min | Not specified | Not specified |
Key Modifications and Additives:
For Condition 1 (Cyanopropyl Column Method):
The developed HPLC methods for this compound citrate have been comprehensively validated according to International Conference on Harmonization (ICH) guidelines [1] [5] [6]. The following validation parameters have been established:
System suitability tests ensure the chromatographic system is performing adequately before sample analysis. Critical parameters include:
Table 2: Method Validation Parameters for this compound Citrate HPLC Assay
| Validation Parameter | Results | Experimental Details |
|---|---|---|
| Specificity | No interference from excipients or degradation products | Verified using placebo syrup, forced degradation studies [1] [5] |
| Linearity Range | 28-2020 μg/mL [5]; 50-150% of target concentration [1] | R² > 0.999 [5] |
| Precision (Repeatability) | RSD < 2% [5] | Six replicate determinations at 100% concentration |
| Intermediate Precision | RSD < 2% [5] | Different analysts, different days, different instruments |
| Accuracy | 98-102% recovery [1] | Spiked placebo samples at three concentration levels |
| Detection Limit (LOD) | 23.5 μg/mL [5] | Signal-to-noise ratio of 3:1 |
| Quantitation Limit (LOQ) | 28 μg/mL [5] | Signal-to-noise ratio of 10:1 |
| Robustness | Method resilient to small, deliberate changes | Experimental design assessment of flow rate, pH, temperature variations [1] |
This compound citrate was subjected to various stress conditions to demonstrate the stability-indicating property of the method:
The methods successfully separated this compound citrate from its degradation products, confirming their stability-indicating capability [5] [6].
The validated HPLC methods have been successfully applied to:
Common issues encountered during method development and implementation, along with recommended solutions:
The following workflow diagrams illustrate the key processes for method implementation and validation:
The HPLC methods presented herein provide accurate, precise, and specific determination of this compound citrate in pharmaceutical formulations. The validated procedures demonstrate excellent performance characteristics including linearity across the analytical range, precision with RSD values below 2%, and specificity against excipients and degradation products. The stability-indicating capability of these methods makes them particularly valuable for quality control and stability studies in pharmaceutical manufacturing. The incorporation of experimental design principles in robustness assessment further enhances the reliability of these methods for routine analytical applications.
Stability-indicating analytical methods are essential tools in pharmaceutical development and quality control, providing critical data on drug stability and shelf-life determination. These methods are specifically designed to separate active pharmaceutical ingredients (APIs) from their degradation products, ensuring accurate quantification throughout a product's lifecycle. The International Conference on Harmonisation (ICH) guidelines mandate that stability-indicating methods demonstrate specificity by effectively resolving APIs from degradation impurities formed under various stress conditions.
Butamirate citrate (BC) is a non-opioid central cough suppressant that acts on the cough center in the medulla oblongata without causing significant respiratory suppression, making it potentially safer than codeine-based antitussives. Benzoic acid (BA) commonly functions as an antimicrobial preservative in pharmaceutical formulations, particularly in syrups, to protect against microbial growth and product spoilage. Although this combination is commercially available in many markets, it is not officially described in any major pharmacopeia, necessitating robust analytical methods for quality assurance [1] [2].
The development of a stability-indicating HPLC method for simultaneous quantification of this compound citrate and benzoic acid presents unique challenges due to their different chemical properties and the complex matrix of syrup formulations. These methods are crucial for long-term stability studies, formulation optimization, and ensuring product safety and efficacy throughout its shelf life [2].
Table 1: Chromatographic Conditions for Simultaneous Determination of this compound Citrate and Benzoic Acid
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Pinnacle II CN (250 mm × 4.6 mm, 5 μm) | Zorbax SB-C8 (150 mm × 4.6 mm, 5 μm) | Zorbax ODS C18 (Dimensions not specified) |
| Mobile Phase | MeOH:50 mM NaH₂PO₄ (50:50, v/v), pH 3.0 with 1% TEA | Acetonitrile:10 g/L SLS + 5 mL 1N H₂SO₄/1000 mL (70:30, v/v) | Methanol:acetonitrile:water (100:75:25, v/v/v), pH 9.8 with TEA |
| Flow Rate | 1.5 mL/min | 1.7 mL/min | Not specified |
| Detection | UV 210 nm | UV 205 nm | UV 225 nm |
| Column Temperature | 36°C | Ambient | Ambient |
| Injection Volume | 10 μL | Not specified | Not specified |
| Run Time | 6 min | Not specified | Not specified |
| Application | Cough syrup | Cough syrup | Pharmaceutical dosage forms |
The method development process explored several chromatographic approaches to achieve optimal separation of this compound citrate and benzoic acid from each other and from potential degradation products. The cyanopropyl column with methanolic-phosphate buffer mobile phase demonstrated excellent separation efficiency with a total run time of only 6 minutes, offering a rapid analytical solution for quality control laboratories. The addition of 1% triethylamine (TEA) as a silanol blocker in the mobile phase proved essential for obtaining symmetrical peaks and minimizing tailing, particularly for the basic this compound citrate molecule [1].
Alternative methods utilizing C8 and C18 columns with different mobile phase compositions were also developed, demonstrating the versatility of the analytical approach. The C8 method employing sodium lauryl sulphate (SLS) in the mobile phase represents an ion-pair chromatography approach that may enhance separation of ionizable compounds. Each method offers distinct advantages depending on the specific application requirements and available instrumentation [2] [3].
Figure 1: HPLC Method Development Workflow for this compound Citrate and Benzoic Acid Analysis
Method optimization followed a systematic approach focusing on critical parameters that influence separation efficiency and peak morphology. The primary challenge encountered during development was peak asymmetry, particularly for this compound citrate, which was successfully addressed through the addition of 1% triethylamine as a silanol blocking agent in the mobile phase. This modification proved essential for obtaining symmetrical peaks and ensuring accurate integration, especially for the basic this compound citrate molecule interacting with residual silanol groups on the stationary phase [1].
The selection of detection wavelength represented another critical optimization parameter. While 210-225 nm provided adequate sensitivity for both compounds, the lower wavelengths (205-210 nm) offered higher sensitivity but potentially increased baseline noise due to mobile phase absorption. The optimal pH of 3.0 for the phosphate buffer in the cyanopropyl method enhanced ionization control and improved peak shape while protecting the column from high pH damage [1] [2].
Specificity was demonstrated through forced degradation studies, which confirmed the method's ability to separate this compound citrate and benzoic acid from their degradation products. This compound citrate showed significant degradation under acidic conditions but remained relatively stable in basic buffers, while benzoic acid demonstrated different degradation patterns. The method successfully resolved the active compounds from all degradation products, confirming its stability-indicating capability [4] [2].
Table 2: Validation Parameters for this compound Citrate and Benzoic Acid HPLC Method
| Validation Parameter | This compound Citrate | Benzoic Acid | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 28-2020 μg/mL [5] | 50-150% of test concentration [1] | R² ≥ 0.995 |
| Correlation Coefficient (R²) | 0.9999 [5] | Not specified | R² ≥ 0.995 |
| LOD | 23.5 μg/mL [5] | Not specified | Signal-to-noise ≥ 3:1 |
| LOQ | 28 μg/mL [5] | Not specified | Signal-to-noise ≥ 10:1 |
| Precision (RSD) | <2.0% [5] | Not specified | RSD ≤ 2.0% |
| Accuracy (Mean Recovery) | Not specified | 99.44% [4] | 98-102% |
The method demonstrated excellent linearity for this compound citrate over a wide concentration range (28-2020 μg/mL) with a correlation coefficient of 0.9999, indicating a strong proportional relationship between concentration and detector response. The limit of detection (LOD) and limit of quantification (LOQ) for this compound citrate were determined to be 23.5 μg/mL and 28 μg/mL, respectively, with the LOQ showing a relative standard deviation (RSD) of 0.78%, confirming adequate sensitivity for quality control applications [5].
For benzoic acid, the method demonstrated a mean recovery of 99.44%, well within the acceptable range of 98-102%, indicating excellent accuracy. The precision of the method was confirmed through both intra-day and inter-day studies, with RSD values consistently below 2.0% across various concentrations, meeting international validation requirements [4] [5].
Robustness was evaluated using an experimental design approach to identify critical methodological parameters that require strict control during method execution. Factors such as mobile phase pH, organic modifier concentration, column temperature, and flow rate were systematically varied within specified ranges to assess their impact on chromatographic performance. The results indicated that the method remains unaffected by small but deliberate variations in parameters, demonstrating its reliability during normal use [1].
For Cyanopropyl Method:
For C8 Method with SLS:
Figure 2: Forced Degradation Study Protocol for Stability-Indicating Method Validation
Forced degradation studies are essential to demonstrate the stability-indicating capability of the method. These studies should be conducted on both active pharmaceutical ingredients and formulated products under various stress conditions.
Acidic and Basic Hydrolysis:
Oxidative Degradation:
Thermal Degradation:
Photolytic Degradation:
After each stress treatment, inject the samples and examine chromatograms for the appearance of degradation products and resolution from parent peaks. This compound citrate has been found to be particularly susceptible to acidic degradation, while showing relative stability under basic conditions [4] [2].
Prior to sample analysis, perform system suitability tests to verify chromatographic system performance:
Evaluate standard and sample solution stability under various storage conditions:
Assess potential analyte adsorption to different filter membranes:
When transferring the method between laboratories or instruments:
The stability-indicating HPLC method described in these application notes provides a robust, accurate, and precise approach for the simultaneous determination of this compound citrate and benzoic acid in pharmaceutical formulations. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent specificity, linearity, accuracy, and precision parameters. The forced degradation studies confirm the stability-indicating capability of the method, with successful separation of degradation products from the parent compounds under various stress conditions.
The detailed protocols and application notes facilitate implementation in quality control laboratories, supporting routine analysis, stability studies, and method transfer activities. The cyanopropyl column method with methanolic-phosphate buffer mobile phase offers particular advantages in terms of analysis time, peak symmetry, and reproducibility, making it well-suited for high-throughput quality control environments.
This compound citrate (BC) is a non-opioid central cough suppressant widely used in dry, non-productive cough formulations, primarily in syrup form. It acts on the cough center in the medulla oblongata without causing respiratory suppression. The analytical challenge in quantifying BC arises from several factors: the compound is not officially described in any pharmacopoeia, syrup formulations present complex matrices that can interfere with analysis, and regulatory requirements demand validated stability-indicating methods that can separate BC from its degradation products and preservatives like benzoic acid (BA). The development of a robust high-performance liquid chromatography (HPLC) method requires careful optimization to address these challenges while fulfilling ICH Q2(R1) validation requirements [1] [2].
The complexity of syrup formulations necessitates advanced separation techniques that can resolve BC from interfering excipients and degradation products. Early analytical methods for BC determination relied on techniques such as UV-visible spectrophotometry with derivative transformation of spectral data or derivatization for photometric measurement of colored derivatives. However, these approaches often require laborious sample extraction or derivatization procedures and may lack the necessary specificity for accurate quantification in complex matrices. Modern HPLC methods overcome these limitations by providing superior separation capability, specificity, and the ability to simultaneously quantify multiple analytes, making them ideal for pharmaceutical quality control applications [1] [3].
This application note provides detailed protocols for the validation of HPLC methods for BC analysis based on current literature and regulatory guidelines. It encompasses two established approaches: a reversed-phase HPLC method for simultaneous determination of BC and benzoic acid, and a stability-indicating method for monitoring BC and its main degradation product. Each method has been optimized for specific application scenarios and validated according to ICH guidelines, providing researchers with reliable tools for pharmaceutical analysis in both quality control and stability testing contexts [1] [4] [5].
Two robust HPLC methods have been developed and validated for the analysis of this compound citrate in pharmaceutical formulations. The first method enables simultaneous determination of BC and benzoic acid (BA) in cough syrup, while the second method focuses on stability-indicating properties for monitoring BC and its degradation products. Both methods employ reversed-phase chromatography but utilize different stationary and mobile phases to address distinct analytical requirements [1] [5].
The primary method for simultaneous BC and BA analysis uses a cyanopropyl column, which provides different selectivity compared to conventional C8 or C18 columns. The mobile phase consists of a 50:50 (v/v) mixture of methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution, with pH adjusted to 3.0 using ortho-phosphoric acid. A critical enhancement to this method is the addition of 1% triethylamine (TEA) as a silanol blocker, which significantly improves peak symmetry by minimizing secondary interactions with residual silanol groups on the stationary phase. The method employs a flow rate of 1.5 mL/min with UV detection at 210 nm, column temperature maintained at 36°C, and a relatively short run time of 6 minutes, making it highly efficient for routine analysis [1].
The alternative stability-indicating method utilizes a Zorbax SB-C8 column (250 mm × 4.6 mm, 5 μm) with a more complex mobile phase system consisting of acetonitrile and a mixture of 10 g of sodium lauryl sulfate and 5 mL of 1 N sulfuric acid in 1000 mL distilled water (70:30 v/v). This method operates at a higher flow rate of 1.7 mL/min with detection at 205 nm. The inclusion of sodium lauryl sulfate in the mobile phase provides ion-pairing capabilities that enhance separation of BC from its degradation products. This method has demonstrated excellent performance in long-term stability studies, effectively monitoring BC and BA levels in syrup formulations stored under various conditions [5].
Table 1: Chromatographic Conditions for this compound Citrate HPLC Methods
| Parameter | Method 1: Simultaneous BC and BA Analysis | Method 2: Stability-Indicating Method |
|---|---|---|
| Column | Pinnacle II Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) | Zorbax SB-C8 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 50:50 (v/v) MeOH/50 mM NaH₂PO₄·H₂O (pH 3.0) | 70:30 (v/v) Acetonitrile/SLS solution* |
| Additive | 1% Triethylamine (silanol blocker) | Sodium lauryl sulfate (ion-pairing agent) |
| Flow Rate | 1.5 mL/min | 1.7 mL/min |
| Detection | DAD at 210 nm | UV at 205 nm |
| Column Temperature | 36°C | Ambient |
| Injection Volume | 10 μL | 20 μL |
| Run Time | 6 minutes | ~15 minutes |
*SLS solution: 10 g sodium lauryl sulfate + 5 mL 1N H₂SO₄ in 1000 mL distilled water [1] [5]
Specificity verification is a fundamental requirement for HPLC method validation, ensuring that the method can accurately measure the analyte of interest without interference from other components. For this compound citrate analysis, specificity must be demonstrated against potential interferents including degradation products, preservatives (particularly benzoic acid), and syrup excipients. The protocol requires analysis of the following solutions in triplicate: standard solution of BC, standard solution of BA, standard mixture of BC and BA, sample (syrup) solution, placebo syrup solution, placebo spiked with BC and BA, and dissolution media (diluent) as blank [1] [2].
For forced degradation studies, BC should be subjected to oxidative, alkaline, and acidic stress conditions. Prepare stress samples by adding BC to hydrogen peroxide (20%), 2N NaOH, and 2N HCl in sealed vials and heating in a water bath for 20 minutes. For alkaline and acidic degradation, cool the solutions and neutralize with 2N HCl or 2N NaOH, respectively. Evaporate the solutions just to dryness and reconstitute the residues in mobile phase. The method demonstrates specificity if there is baseline separation between BC, BA, and all degradation products, with peak purity confirmed by diode array detector (DAD) or mass spectrometry. The forced degradation studies also establish the stability-indicating capability of the method by demonstrating that degradation products do not interfere with the quantification of BC [2] [5].
Linearity assessment evaluates the ability of the method to obtain test results directly proportional to analyte concentration within a specified range. For BC assay in syrup formulations, prepare stock standard solutions of BC (500 μg/mL) and BA (1000 μg/mL) in methanol-water (50:50, v/v). Prepare a series of standard solutions covering the range of 50-150% of target concentration (typically 0.28-0.84 mg/mL for BC and 0.23-0.68 mg/mL for BA) by appropriate dilution of stock solutions with mobile phase. Inject each standard solution in triplicate and plot the mean peak areas against concentrations [1] [5].
Acceptance criteria require a correlation coefficient (r) of not less than 0.999 for BC and BA. The y-intercept should not be significantly different from zero, and the residuals should be randomly distributed around zero. The range is established as the interval between the upper and lower concentration levels for which acceptable levels of linearity, accuracy, and precision have been demonstrated. For impurities or degradation products, the range should extend from the reporting threshold to at least 120% of the specification limit [2] [6].
Table 2: Validation Parameters for this compound Citrate HPLC Methods
| Validation Parameter | Method 1: BC and BA Analysis | Method 2: Stability-Indicating Method | Acceptance Criteria |
|---|---|---|---|
| Linearity Range (BC) | 50-150% of target concentration | 0.28-0.84 mg/mL | r ≥ 0.999 |
| Linearity Range (BA) | 50-150% of target concentration | 0.23-0.68 mg/mL | r ≥ 0.999 |
| Accuracy (Recovery) | 98-102% | 98-102% | RSD ≤ 2.0% |
| Repeatability | RSD ≤ 2.0% (n=6) | RSD ≤ 2.0% (n=3) | RSD ≤ 2.0% |
| Intermediate Precision | RSD ≤ 2.0% (different days, analysts) | RSD ≤ 2.0% (different days, analysts) | RSD ≤ 2.0% |
| LOD (BC) | Not specified | Determined from calibration curve | Signal-to-noise ≥ 3:1 |
| LOQ (BC) | Not specified | Determined from calibration curve | Signal-to-noise ≥ 10:1 |
| Robustness | Experimental design assessment | Not fully specified | Critical parameters identified |
Accuracy determination is performed by recovery studies using the standard addition method. For syrup formulations, accurately measure volumes of placebo syrup equivalent to the test preparation and spike with known quantities of BC and BA standard solutions at three concentration levels (80%, 100%, and 120% of target concentration). Prepare three samples at each level and analyze using the validated method. Calculate the percentage recovery for each concentration using the formula: (Measured Concentration / Spiked Concentration) × 100. The mean recovery should be between 98-102% for both BC and BA, with RSD not more than 2.0% [1] [2] [6].
Precision evaluation encompasses both repeatability (intra-assay precision) and intermediate precision (inter-assay precision). For repeatability, prepare six independent sample preparations from a homogeneous syrup batch at 100% of test concentration and analyze under the same operating conditions. Calculate the RSD of the BC and BA content. For intermediate precision, perform the same analysis on different days by different analysts using different instruments. To evaluate precision at different concentration levels, prepare three samples each at 80%, 100%, and 120% of test concentration and analyze in triplicate. The method demonstrates acceptable precision if the RSD is not more than 2.0% for both BC and BA at all concentration levels [1] [2].
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, identifying critical factors that must be strictly controlled during routine use. For the BC and BA analysis method, a fractional factorial design is recommended to efficiently assess the impact of multiple parameters with a reduced number of experiments. The key factors to investigate include mobile phase composition (±2% absolute), mobile phase pH (±0.1 units), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm) [1].
The experimental protocol should test each factor at three levels (low, nominal, high) according to the design matrix. Prepare standard and sample solutions at target concentration and analyze under each experimental condition. Monitor the following critical responses: retention time of BC and BA, peak area, resolution between BC and BA, tailing factor, and theoretical plates. Statistical analysis of the results should include calculation of effects for each parameter and interaction, with graphical representation using Pareto charts or normal probability plots to identify significant factors. Parameters showing statistically significant effects on critical responses should be identified as control points and specified with tight tolerances in the method documentation [1].
The robustness testing should also include evaluation of column-to-column variability by performing analyses using at least three different columns from the same manufacturer and lot if possible. If significant differences are observed, the method may need modification to improve robustness, or column specifications should be carefully defined in the method. Additionally, evaluate the solution stability by analyzing standard and sample solutions at time intervals up to 48 hours when stored at refrigerator (6°C) and room temperatures. Solutions are considered stable if the percentage difference from initial analysis is within ±2% for both BC and BA [1] [2].
Proper sample preparation is critical for accurate and reproducible results. For syrup formulations, accurately measure 1 mL of syrup equivalent to 1 mg of BC (and 2 mg of BA) using a volumetric pipette. Transfer to a 20 mL volumetric flask and dilute to volume with mobile phase. Mix thoroughly and filter through a PVDF 0.45 μm syringe filter before analysis. Using mobile phase as diluent minimizes the possibility of inadequate buffering of the sample during separation. For tablet formulations, weigh and powder not less than 10 tablets, transfer an accurately weighed portion of the powder equivalent to about 10 mg of BC to a suitable volumetric flask, and dilute with mobile phase [1] [5].
Standard solution preparation requires accurately weighing BC and BA reference standards using an analytical balance with 0.1 mg accuracy. Prepare stock standard solutions of BC (500 μg/mL) and BA (1000 μg/mL) in methanol-water (50:50, v/v) in 100 mL volumetric flasks. Store these solutions refrigerated at 6°C when not in use. Prepare working standard solutions daily by appropriate dilution of stock solutions with mobile phase to achieve concentrations of 50 μg/mL for BC and 100 μg/mL for BA. Solution stability should be verified over the analysis period, with not more than 2% change in peak response for both standard and sample solutions over 24 hours when stored at 6°C [1].
The following workflow diagram illustrates the complete method validation process for this compound citrate HPLC analysis:
Figure 1: HPLC Method Validation Workflow for this compound Citrate Analysis
System suitability testing (SST) is an integral part of the method that must be performed before each analytical run to ensure the system is working properly. Prepare SST solution containing BC and BA at target concentration. Inject this solution in six replicates and evaluate the following parameters: peak area RSD should be ≤2.0% for both BC and BA; tailing factor should be ≤2.0 for both peaks; theoretical plates should be ≥2000 for the BC peak; and resolution between BC and BA should be ≥2.0. Only proceed with sample analysis if all SST criteria are met. If criteria are not met, troubleshoot the system and repeat SST until satisfactory results are obtained [1] [2].
Establish action limits for retention times of BC and BA based on the validation data, typically ±5% of the mean retention time established during validation. Significant deviations in retention time may indicate mobile phase composition errors, column degradation, or temperature fluctuations. Include a blank injection (mobile phase) at the beginning of each sequence to confirm the absence of carryover. The blank should show no significant peaks at the retention times of BC and BA (typically ≤0.1% of target analyte responses) [2].
Common issues during method implementation may include peak tailing, retention time shifts, and baseline noise. For peak tailing of BC, verify the presence of 1% triethylamine in the mobile phase, as this additive functions as a silanol blocker to improve peak symmetry. If tailing persists, the column may be contaminated and should be cleaned or replaced. For retention time shifts, check mobile phase pH and composition, column temperature stability, and mobile phase flow rate. Significant retention time decreases may indicate column degradation, requiring column replacement [1].
Method maintenance includes regular column performance testing using a reference standard, monitoring system pressure trends, and tracking SST results over time. Establish a preventive maintenance schedule for HPLC system components including pump seal replacement, injector maintenance, and detector lamp replacement based on manufacturer recommendations. Document all method deviations and their impact on results. When transferring the method to another laboratory, perform a comparative study to demonstrate equivalent performance between the originating and receiving laboratories [2].
The validated HPLC methods presented in these application notes provide robust analytical procedures for the determination of this compound citrate in pharmaceutical formulations. The cyanopropyl column method offers distinct advantages for simultaneous determination of BC and benzoic acid with excellent peak symmetry and short analysis time, while the C8 column method provides stability-indicating capability for monitoring degradation products. Both methods have been demonstrated to fulfill regulatory requirements for validation according to ICH guidelines, with established performance characteristics for specificity, linearity, accuracy, precision, and robustness [1] [5].
The experimental design approach to robustness testing provides a scientific basis for identifying critical method parameters that must be carefully controlled during routine use. Implementation of the system suitability tests and sample preparation protocols described will ensure consistent method performance across different laboratories and analysts. As regulatory expectations continue to evolve, these methods can be adapted using quality by design principles to establish method operable design regions that provide greater flexibility while maintaining analytical control [1] [2].
These application notes collectively provide researchers and quality control professionals with comprehensive tools for implementing validated HPLC methods for this compound citrate analysis. The detailed protocols, acceptance criteria, and troubleshooting guidance support reliable method performance throughout the product lifecycle, from development through commercial manufacturing, ensuring consistent product quality and patient safety [1] [2] [5].
Cough challenge testing represents a standardized methodological approach for quantitatively assessing cough reflex sensitivity in both basic research and clinical trials. The capsaicin cough challenge has emerged as the gold standard technique for evaluating antitussive agents due to its well-characterized mechanism of action, excellent reproducibility, and established safety profile. Capsaicin, the pungent component of chili peppers, specifically activates transient receptor potential vanilloid 1 (TRPV1) receptors located predominantly on unmyelinated C-fibers in the airway mucosa, initiating the cough reflex arc through well-defined neurophysiological pathways [1] [2]. This targeted mechanism allows researchers to probe specific aspects of the cough reflex that are frequently sensitized in pathological conditions characterized by chronic cough.
The fundamental principle underlying cough challenge testing is the administration of precisely controlled concentrations of tussive stimuli to determine quantitative response thresholds. In clinical practice, chronic cough conditions are increasingly recognized as manifestations of cough hypersensitivity syndrome, characterized by heightened responses to chemical, mechanical, and thermal stimuli that would not typically trigger coughing in healthy individuals [3] [4]. The capsaicin challenge method provides an objective, quantifiable measure of this hypersensitivity by establishing the concentration required to elicit a defined cough response, enabling researchers to evaluate the efficacy of antitussive compounds through standardized stimulus-response relationships [5] [2]. This methodology has become an essential tool in drug development programs targeting chronic cough, particularly for compounds that modulate TRP channels or neuronal sensitization.
The standardized capsaicin cough challenge requires specific equipment to ensure precise delivery and reproducible results. The core component is a dosimeter-controlled nebulizer system that regulates both the output and particle size of the generated aerosol. According to European Respiratory Society (ERS) guidelines, jet nebulizers are preferred over ultrasonic models for capsaicin delivery, producing aerosol particles with a mass median diameter of 1-5 μm to ensure optimal deposition in the distal airways where TRPV1 receptors are concentrated [5] [1]. The dosimeter must be configured to deliver aerosols during fixed inspiratory maneuvers, typically set for a 1200ms duration with an inspiratory flow rate regulated to 0.5 L/s using an inspiratory flow regulator valve to standardize delivery across subjects [1].
Capsaicin solutions are prepared in serial doubling concentrations ranging from 0.49 to 1000 μmol/L using physiological saline as the vehicle, with aliquots stored at -20°C to maintain stability [1] [2]. Fresh solutions should be prepared monthly, with particular attention to preventing contamination during handling. Additional required materials include sterile physiological saline for control inhalations, timer devices for counting coughs, and personal protective equipment for researchers handling concentrated capsaicin solutions. For subject safety, resuscitation equipment and bronchodilators should be readily available, though extensive experience has demonstrated that capsaicin challenges are generally safe and well-tolerated with primarily transient throat irritation reported as a side effect [6].
The single-breath dose-response method represents the current ERS-recommended standard for capsaicin cough challenges in antitussive evaluation [1] [2]. The procedural workflow can be visualized as follows:
Figure 1: Experimental workflow for single-breath capsaicin cough challenge protocol
The standardized protocol proceeds through the following critical steps:
Subject Preparation: Subjects should refrain from smoking, caffeine consumption, and eating for at least 2 hours before testing. Researchers must document any respiratory infections within the previous 4 weeks, as these significantly alter cough sensitivity [1] [3]. Baseline spirometry (FEV₁, FVC) is recommended to exclude significant airflow obstruction.
Challenge Administration: Subjects inhale single breaths of progressively increasing capsaicin concentrations according to a predetermined schedule. To maintain challenge blindness and minimize voluntary suppression, random saline control inhalations are interspersed between capsaicin doses [5] [1]. Each inhalation consists of a 1200ms nebulization period during a slow inspiratory vital capacity maneuver from functional residual capacity, followed by a 5-second breath hold to enhance peripheral deposition.
Response Monitoring: Coughs are counted for 15 seconds immediately following each inhalation, as the tussive response to capsaicin is typically rapid and transient [1] [2]. The procedure is terminated when the subject reaches the predetermined endpoint (C2 or C5) or the highest concentration (1000 μmol/L). The test should be conducted at approximately the same time of day for serial assessments to control for diurnal variation in cough reflex sensitivity [5].
Capsaicin cough sensitivity is quantified through multiple validated endpoints that provide complementary information about the cough reflex. The traditional parameters include C2 (the lowest capsaicin concentration eliciting at least 2 coughs) and C5 (the concentration eliciting at least 5 coughs), which are determined through linear interpolation of the dose-response curve [5] [1]. Recent research has advocated for additional endpoints that may better characterize pathological cough, particularly Emax (the maximum number of coughs evoked at any concentration) and ED50 (the capsaicin concentration evoking half of Emax), which have demonstrated superior discriminatory power between healthy volunteers and patients with chronic cough [7].
Table 1: Key Endpoints in Capsaicin Cough Challenge Testing
| Endpoint | Definition | Calculation Method | Clinical Interpretation |
|---|---|---|---|
| C2 | Lowest capsaicin concentration inducing ≥2 coughs | Linear interpolation between last concentration below and first above 2 coughs | Indicator of cough threshold sensitivity |
| C5 | Lowest capsaicin concentration inducing ≥5 coughs | Linear interpolation between last concentration below and first above 5 coughs | Indicator of cough magnitude sensitivity |
| Emax | Maximum number of coughs evoked at any concentration | Highest cough count across all administered concentrations | Reflects maximal cough reflex responsiveness |
| ED50 | Capsaicin concentration evoking half of Emax | Calculated from dose-response curve using linear regression | Represents cumulative cough reflex sensitivity |
Data analysis should account for potential confounding factors including gender differences (females typically demonstrate lower C2/C5 values and higher Emax), age effects (increased sensitivity in elderly populations), and testing conditions (time of day, recent respiratory infections) [3] [7]. For antitussive trials, both pre- and post-treatment challenges should be conducted with careful attention to maintaining identical testing conditions, and researchers should consider implementing a placebo-controlled crossover design to account for learning effects and variable spontaneous recovery in cough sensitivity.
Establishing reference values for cough sensitivity is essential for interpreting capsaicin challenge results in clinical trials. Recent studies have provided robust normative data using standardized methodologies, demonstrating that healthy adult populations typically exhibit C2 values of approximately 8.46 μmol/L (95% CI: 6.52-10.97) and C5 values of 26.62 μmol/L (95% CI: 19.10-37.10) [1]. These values demonstrate considerable intersubject variability, emphasizing the importance of within-subject comparisons in antitussive trials. Distinct patterns of cough hypersensitivity have been characterized in various clinical populations, with asthma patients showing markedly enhanced sensitivity (C2: 2.03 μmol/L; C5: 3.02 μmol/L) and patients with refractory chronic cough demonstrating both lowered C2/C5 thresholds and significantly elevated Emax values [1] [7].
The dose-response relationship in capsaicin challenge follows a characteristic sigmoidal pattern that can be mathematically modeled to derive precise sensitivity parameters. This relationship is influenced by multiple factors including TRPV1 receptor density, neuronal sensitization state, and central cough network processing [2] [3]. In pathological conditions, the dose-response curve typically shifts leftward (increased sensitivity to lower concentrations) and upward (increased maximal response), reflecting peripheral and central sensitization mechanisms. The neurophysiological basis of this response can be visualized as follows:
Figure 2: Neurophysiological pathway of capsaicin-induced cough and potential sensitization mechanisms
Capsaicin cough challenge serves multiple critical functions in the antitussive development pipeline, from early-phase proof-of-concept studies to dose-finding and comparative efficacy trials. In Phase I studies, the methodology can demonstrate target engagement for compounds acting on TRPV1 receptors or neuronal excitability, while Phase II trials utilize cough sensitivity measures for dose optimization and identification of responsive patient subgroups [2] [6]. The excellent test-retest reliability (ICC = 0.84-0.92) and responsiveness to interventions make it particularly valuable for establishing pharmacodynamic profiles and determining optimal dosing intervals [2].
When interpreting antitussive trial results, researchers should consider that inhibition of capsaicin-induced cough does not necessarily predict efficacy against pathological cough, as demonstrated by the discrepant responses observed with codeine and TRPV1 antagonists in some studies [6]. This highlights the importance of correlating challenge outcomes with objective cough frequency measurements and patient-reported outcomes in comprehensive efficacy assessments. Promisingly, recent research indicates that novel endpoints such as Emax and ED50 show stronger correlations with 24-hour cough frequency than traditional C2/C5 parameters, suggesting they may serve as better biomarkers for predicting clinical efficacy [7] [8].
Table 2: Application of Capsaicin Challenge Across Drug Development Phases
| Development Phase | Primary Application | Key Endpoints | Interpretation Considerations |
|---|---|---|---|
| Phase I (Healthy Volunteers) | Target engagement, Safety profiling | C2, C5, Emax, ED50 | Absence of effect in healthy volunteers doesn't preclude efficacy in patients [6] |
| Phase II (Patient Proof-of-Concept) | Dose-finding, Efficacy signal | C2, C5, Emax with effect size calculations | Correlation with patient-reported outcomes enhances interpretability |
| Phase III (Confirmatory Trials) | Adjunct efficacy evidence, Biomarker validation | Integrated analysis of challenge and clinical outcomes | Consistency across endpoints strengthens evidence for treatment effect |
Extensive clinical experience with capsaicin cough challenges has established an exceptional safety profile across diverse patient populations, including those with severe asthma and COPD. A comprehensive review of 122 studies encompassing 4,833 subjects found no serious adverse events, with transient throat irritation representing the most commonly reported minor side effect [6]. This safety record enables inclusion of patient populations often excluded from pharmacological studies, facilitating research in conditions characterized by cough hypersensitivity.
Despite this favorable profile, appropriate safety precautions remain essential. Researchers should exclude subjects with unstable cardiac disease, recent hemoptysis, pneumothorax, or significant baseline airflow obstruction (FEV₁ < 60% predicted) [1] [8]. For subjects with asthma, pre-challenge bronchodilator administration may be considered, though recent evidence suggests capsaicin challenges are well-tolerated without bronchoconstriction in most asthma patients, including those with severe disease [8]. Subjects should be advised of the transient burning sensation they may experience, and laboratory personnel should be trained to recognize and manage vasovagal reactions, though these are uncommon.
While the single-breath method represents the current standard, several validated methodological variations exist for specific research applications. The single-dose inhalation challenge administers a fixed capsaicin concentration (typically 100-200 μmol/L) and records cough response over a defined period, providing a rapid assessment suitable for epidemiological studies or screening applications [5] [2]. Alternatively, the fixed-time inhalation method involves tidal breathing of capsaicin aerosols for 15-60 seconds, though this approach demonstrates greater variability in delivered dose due to dependence on individual breathing patterns [5].
Special populations require specific methodological considerations. In elderly subjects or those with compromised respiratory function, reduced breath-hold times may be necessary. For patients with pronounced cough hypersensitivity, starting concentrations lower than the standard 0.49 μmol/L may be appropriate to prevent excessive coughing. In clinical trials involving patients taking angiotensin-converting enzyme (ACE) inhibitors, which independently increase cough sensitivity, baseline testing should be conducted after a stable medication regimen has been established, with maintenance of consistent dosing throughout the trial period [3].
While capsaicin challenge provides valuable quantitative assessment of chemical sensitivity, researchers should recognize that it primarily evaluates the TRPV1-mediated C-fiber pathway and may not fully capture mechanical cough sensitivity or the complex central integration components of chronic cough [3]. The moderate correlation between capsaicin sensitivity and objective 24-hour cough frequency emphasizes that challenge outcomes represent one dimension of cough pathology that should be interpreted alongside other measures [8].
Complementary assessment methods provide additional valuable information for comprehensive antitussive evaluation. Mechanical challenge techniques including laryngeal vibration and thoracic percussion probe the mechanoreceptor pathways that may be selectively sensitized in certain cough subtypes [3]. Patient-reported outcome measures such as the Leicester Cough Questionnaire or Cough Severity Diary capture the subjective impact of cough, while the recently developed Cough Hypersensitivity Assessment Test (CHAT) provides a standardized questionnaire approach to evaluate sensitivity across chemical, mechanical, and thermal domains [4]. Integrating multiple assessment modalities creates a comprehensive efficacy profile for candidate antitussives, reflecting the multidimensional nature of chronic cough.
The capsaicin cough challenge represents a standardized, safe, and reproducible methodology for evaluating antitussive agents in clinical research. When implemented according to ERS guidelines with appropriate attention to technical details, it provides valuable quantitative data on cough reflex sensitivity that can demonstrate target engagement, establish dose-response relationships, and support efficacy claims for compounds modulating the TRPV1 pathway. The ongoing refinement of endpoints such as Emax and ED50, coupled with integration with complementary assessment methods, continues to enhance the utility of this technique in the development of novel therapeutic approaches for chronic cough conditions characterized by hypersensitivity.
Butamirate citrate (BC) is a non-opioid central cough suppressant widely used in dry, non-productive cough formulations, primarily acting on the cough center in the medulla oblongata without causing significant respiratory suppression. The pharmaceutical significance of this compound citrate analysis stems from its extensive use in syrup formulations, where it coexists with preservatives like benzoic acid (BA) and potentially degrades into various products under different environmental conditions. Despite its widespread commercial availability in European and other markets, this compound citrate is not officially described in any major pharmacopoeia, creating a significant gap in standardized analytical methods for quality control [1] [2]. This analytical challenge is further compounded by the complex matrix effects of syrup formulations, where excipients and preservatives can interfere with direct analytical measurements, necessitating sophisticated separation techniques.
The primary degradation product of this compound citrate has been identified as 2-phenylbutyric acid, which forms under various stress conditions including hydrolysis, oxidation, and photodegradation [3]. The simultaneous determination of this compound citrate alongside its degradation products and preservatives represents a critical analytical challenge for pharmaceutical quality control laboratories, requiring robust methods that can distinguish between these compounds while maintaining accuracy, precision, and efficiency. Development of stability-indicating methods is particularly crucial for establishing shelf-life, appropriate storage conditions, and ensuring product safety and efficacy throughout the intended lifespan of pharmaceutical products [2].
The development of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for simultaneous determination of this compound citrate and its degradation products has involved extensive optimization of chromatographic parameters to achieve optimal separation, peak symmetry, and detection sensitivity. Research indicates that successful separation requires careful consideration of stationary phase chemistry, with methods utilizing various columns including cyanopropyl-silane, C8, and C18 phases [1] [2] [4]. The mobile phase composition has been systematically optimized, with researchers evaluating different buffer systems, organic modifiers, and pH conditions to achieve optimal resolution between this compound citrate, its degradation products, and preservatives like benzoic acid.
A critical finding in method development revealed that peak asymmetry was a common challenge, particularly for this compound citrate, which could be effectively mitigated through the use of silanol blocking agents such as 1% triethylamine (TEA) in the buffer solution [1]. The optimal detection wavelength was established at 210 nm, providing sufficient sensitivity for both this compound citrate and its degradation products while maintaining low background noise [1] [2]. Method development studies also emphasized the importance of column temperature control (typically 36°C) and mobile phase filtration to ensure reproducibility and consistent chromatographic performance [1]. Through systematic optimization, researchers have developed methods with run times as short as 6 minutes, significantly improving analytical throughput compared to earlier methods requiring 8 minutes or longer [1] [5].
Robustness assessment represents a critical component of analytical method development, ensuring that methods remain reliable despite minor variations in operational parameters. A comprehensive approach employed fractional factorial experimental design to systematically evaluate the impact of multiple factors on method performance [1]. This design enabled researchers to identify critical method parameters that require strict control during method execution, including mobile phase pH, organic modifier percentage, buffer concentration, and column temperature. The experimental design approach provided both statistical and graphical analysis of factor effects, allowing for evidence-based establishment of method control boundaries.
The robustness assessment demonstrated that the developed RP-HPLC method maintained consistent performance across variations in operational parameters, with resolution between critical peaks remaining acceptable within defined operational ranges [1]. This systematic approach to robustness testing provides a template for implementing analytical quality by design (AQbD) principles in pharmaceutical analysis, ensuring method reliability throughout the method lifecycle. The documentation of robustness characteristics is particularly valuable for technology transfer between laboratories and for establishing appropriate system suitability criteria for routine quality control applications.
Table 1: Chromatographic Conditions for Simultaneous Determination of this compound Citrate and Degradation Products
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Pinnacle II Cyanopropyl-silane 250 mm × 4.6 mm, 5 μm [1] | Zorbax SB-C8 250 mm × 4.6 mm, 5 μm [2] | Agilent SB-C18 4.6 × 50 mm, 1.8 μm [4] |
| Mobile Phase | 50:50 v/v MeOH/50 mM NaH2PO4 (pH 3.0) [1] | 70:30 v/v ACN/SLS-H2SO4 solution [2] | 50:50 v/v ACN/0.2% TEA buffer (pH 4.8) [4] |
| Flow Rate | 1.5 mL/min [1] | 1.7 mL/min [2] | 1.0 mL/min (RRLC) [4] |
| Detection | DAD at 210 nm [1] | UV at 205 nm [2] | UV at 222 nm [4] |
| Column Temperature | 36°C [1] | Ambient [2] | Not specified [4] |
| Injection Volume | 10 μL [1] | Not specified [2] | Not specified [4] |
| Run Time | 6 min [1] | Not specified [2] | Not specified [4] |
The sample preparation protocol involves accurately measuring 1 mL of syrup equivalent to 1 mg of this compound citrate and transferring to a 20 mL volumetric flask. The volume is made up with mobile phase and mixed thoroughly [1]. The solution is then filtered through a PVDF 0.45 μm syringe filter to remove particulate matter that could damage the HPLC system or compromise chromatographic performance [1]. For standard preparations, stock standard solutions of this compound citrate (500 μg/mL) and benzoic acid (1000 μg/mL) are prepared in 50:50 v/v methanol-water and stored at 6°C [1]. Working standard solutions are prepared by appropriate dilution with mobile phase to match the expected concentration range of samples.
Forced degradation studies are conducted to validate the stability-indicating nature of the method and identify potential degradation products. The protocol involves subjecting this compound citrate to various stress conditions including acidic degradation (2N HCl, 20 minutes heating in water bath), alkaline degradation (2N NaOH, 20 minutes heating in water bath), and oxidative degradation (20% hydrogen peroxide, 20 minutes heating in water bath) [2]. For acid and base degradation, after the stress period, solutions are cooled and neutralized with 2N NaOH or 2N HCl, respectively [2]. All stressed solutions are then evaporated to dryness and the residues are reconstituted in mobile phase for analysis [2].
The forced degradation protocol should demonstrate that the method can adequately separate this compound citrate from its degradation products under all stress conditions, confirming its stability-indicating capability. The major degradation product of this compound citrate, 2-phenylbutyric acid, can be determined by measurement of its second derivative amplitude at 246.7 nm where this compound citrate displays zero crossing in spectrophotometric methods [3]. The degradation studies should be conducted in triplicate to ensure reproducibility, and degradation kinetics may be monitored by sampling at appropriate time intervals to understand the progression of degradation under each condition.
Figure 1: This workflow diagram illustrates the comprehensive method development process for the simultaneous determination of this compound citrate and its degradation products, from initial setup through validation and practical application.
Table 2: Method Validation Parameters for this compound Citrate Determination
| Validation Parameter | This compound Citrate | Benzoic Acid | Reference |
|---|---|---|---|
| Linearity Range | 50-150% of target concentration [1] | 50-150% of target concentration [1] | [1] |
| Precision (RSD%) | <2% [2] | <2% [2] | [2] |
| Accuracy (% Recovery) | 98-102% [2] | 98-102% [2] | [2] |
| LOD | Not specified | Not specified | |
| LOQ | Not specified | Not specified | |
| Specificity | No interference from excipients or degradation products [1] | No interference from excipients or degradation products [1] | [1] |
| Robustness | Passed experimental design assessment [1] | Passed experimental design assessment [1] | [1] |
The validation procedures followed ICH guidelines, assessing specificity, stability, linearity, accuracy, and precision [1]. For specificity testing, the protocol was designed to check potential interference between the analytes of interest and other components present in the sample matrix, such as excipients and impurities [1]. A series of representative chromatograms were evaluated, including standard solutions of individual components, standard mixtures, sample solutions, placebo syrup solutions, spiked placebo solutions, and the dissolution media [1]. System precision was determined using standard solutions at three concentration levels, with each solution injected three times, and 'within day' precision calculated as the percent relative standard deviation (RSD%) of the total peak areas [2].
The stability of standard and sample solutions was assessed during the analytical day and up to a two-day interval [1]. Three reference solutions obtained by diluting three independent stock standard solutions were measured at four time intervals (0 h, 5 h, 24 h, and 48 h) [1]. The accuracy of the analytical procedure was measured by adding known quantities of standards to placebo syrup containing all excipients of the final product, assessed using three samples for each concentration covering the specified range [2]. The method demonstrated excellent linearity across the specified range for both this compound citrate and benzoic acid, with correlation coefficients exceeding 0.999 [1] [2].
This compound citrate undergoes specific degradation pathways under various stress conditions, with the primary degradation product identified as 2-phenylbutyric acid [3]. This degradation product is formed through ester hydrolysis of this compound citrate, which can occur under both acidic and alkaline conditions [2]. The degradation product displays distinct chromatographic behavior with different retention times compared to the parent compound, allowing for adequate separation and quantification [3]. Under oxidative stress conditions, this compound citrate may form additional degradation products that can be separated and identified using the developed HPLC methods [2].
The separation efficiency between this compound citrate and its degradation products has been demonstrated under different stress conditions, confirming the stability-indicating capability of the method [2]. The degradation product, 2-phenylbutyric acid, can be determined by measuring its second derivative amplitude at 246.7 nm where this compound citrate displays zero crossing in spectrophotometric methods [3]. This approach enables specific quantification of the degradation product without interference from the parent compound. The behavior of this compound citrate under different stress conditions provides valuable information for predicting shelf-life and establishing appropriate storage conditions for pharmaceutical products containing this active ingredient.
Long-term stability studies are conducted to evaluate product performance throughout the intended shelf-life under recommended storage conditions. The protocol involves storing samples from at least three different batches of syrup containing this compound citrate and benzoic acid in stability storage cabinets at a temperature of 30 ± 2°C and relative humidity of 65 ± 5% for a period of up to 36 months [2]. At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), samples are withdrawn and analyzed for this compound citrate and benzoic acid content, degradation products, and physical characteristics including pH and specific gravity [2].
The stability study should demonstrate that the method remains specific for the quantification of this compound citrate and benzoic acid in the presence of degradation products that form during storage [2]. The study should also establish the correlation between accelerated stability results and long-term stability data, enabling prediction of product shelf-life. The stability-indicating nature of the method is confirmed when it can accurately measure the active ingredients without interference from degradation products, excipients, impurities, or other potential process contaminants that may increase over time [2].
Figure 2: This pathway diagram outlines the forced degradation study protocol for this compound citrate, showing major stress conditions, degradation product formation, and subsequent analytical monitoring for stability assessment.
The developed HPLC methods have been successfully applied to the analysis of commercial pharmaceutical products, specifically cough syrup formulations containing this compound citrate and benzoic acid [1] [2]. These methods enable routine quality control of active pharmaceutical ingredients and preservatives in finished products, ensuring compliance with specifications throughout the product lifecycle. The methods are particularly valuable for stability testing programs, where they can simultaneously monitor the decrease in active ingredient concentration and increase in degradation products over time [2]. This simultaneous monitoring provides comprehensive product quality assessment with minimal analytical resources.
The methods have demonstrated successful application in determining this compound citrate in both syrup formulations and placebo syrups prepared in the laboratory with good accuracy and precision [5]. The capability to determine this compound citrate in the presence of its degradation products makes these methods particularly valuable for assessing product quality after storage under different stress conditions [3]. Additionally, the methods can be applied to comparative studies of different pharmaceutical products, enabling quality assessment across different manufacturers or formulations [2]. The application of these methods to real pharmaceutical samples demonstrates their practical utility in pharmaceutical analysis and their robustness against matrix effects from excipients commonly found in syrup formulations.
For routine implementation in pharmaceutical quality control laboratories, the following protocol is recommended: First, system suitability tests should be performed before each analytical run to verify that the chromatographic system is adequate for the intended analysis. These tests should include evaluation of peak symmetry (asymmetry factor between 0.8-1.5), resolution (not less than 2.0 between this compound citrate and its closest eluting peak), and repeatability (RSD of peak areas for six replicate injections not more than 2.0%) [1] [2]. A calibration curve should be constructed using at least five concentration levels across the specified range, with correlation coefficient not less than 0.999 [1].
Sample preparation should follow the standardized procedure of diluting syrup with mobile phase to achieve the target concentration, followed by filtration through a 0.45 μm PVDF filter [1]. During analysis, the injection sequence should include system suitability standards, calibration standards, quality control standards, followed by test samples [1]. The acceptance criteria for analytical runs should include calibration standards with accuracy within 98-102%, quality control standards with accuracy within 95-105%, and consistent retention times (RSD not more than 2%) for all analytes [2]. Implementation of this standardized protocol ensures consistent application of the method across different analysts, instruments, and laboratories, facilitating reliable comparison of results over time and between different facilities.
The development and validation of RP-HPLC methods for the simultaneous determination of this compound citrate and its degradation products represents a significant advancement in pharmaceutical analysis of cough preparations. These methods address a critical gap in analytical capabilities for a widely used pharmaceutical compound not officially described in major pharmacopoeias. The optimized chromatographic conditions, particularly the use of cyanopropyl columns with triethylamine-modified mobile phases, provide efficient separation with excellent peak symmetry and reasonable run times. The comprehensive validation of these methods according to ICH guidelines confirms their reliability, accuracy, precision, and specificity for intended applications in pharmaceutical quality control and stability testing.
The stability-indicating capability of these methods, demonstrated through forced degradation studies, enables their application in comprehensive stability assessment programs for this compound citrate-containing products. The implementation of experimental design approaches for robustness assessment provides scientific justification for operational parameter ranges and control strategies. These methods offer practical solutions for pharmaceutical manufacturers and quality control laboratories requiring reliable analytical procedures for this compound citrate analysis. As this compound citrate continues to be widely used in cough preparations globally, these methods will play an important role in ensuring product quality, safety, and efficacy throughout the product lifecycle.
Butamirate citrate is a non-narcotic antitussive agent with a unique dual mechanism of action that differentiates it from traditional cough suppressants. Structurally unrelated to opioids, this compound citrate represents a therapeutic alternative that avoids the risks of dependence and respiratory depression associated with centrally-acting narcotic cough suppressants. The compound is classified as a centrally-acting antitussive that primarily suppresses cough by inhibiting the cough center located in the medulla oblongata region of the brainstem [1] [2]. This central inhibition results in a significant reduction in both the frequency and intensity of coughing bouts without producing significant respiratory depression, making it particularly valuable for patients requiring long-term cough management [2] [3].
Beyond its central actions, this compound citrate exhibits important peripheral effects that contribute to its overall therapeutic profile. The compound demonstrates bronchospasmolytic activity by reducing resistance in the airways through smooth muscle relaxation, thereby facilitating easier breathing [1] [4]. Additionally, this compound citrate possesses anti-inflammatory properties that help soothe irritation within the respiratory tract, addressing one of the fundamental triggers of cough reflex [1] [4]. Recent research has revealed an intriguing emerging application of this compound in oncology, particularly for glioblastoma, where it inhibits cancer cell growth through suppression of the EGFR/STAT3 signaling pathway [5] [4]. This multifaceted pharmacodynamic profile positions this compound citrate as a versatile compound worthy of comprehensive pharmacological assessment.
Table 1: Core Antitussive Efficacy Parameters of this compound Citrate
| Parameter | Value/Range | Experimental Model | Duration of Effect |
|---|---|---|---|
| Onset of Action | 5-10 minutes (plasma concentration); 30-60 minutes (clinical effect) | Human pharmacokinetic studies [1] [6] | 4-6 hours |
| Cough Frequency Reduction | 14.6-18.5% (compared to placebo) | Clinical trials (reference to gefapixant) [7] | 12-24 weeks (sustained efficacy) |
| STAT3 Activity Inhibition | IC50: 0.01-10 μM | Glioblastoma tumorsphere assays [5] [4] | Dose-dependent (7 days in culture) |
| Plasma Protein Binding | ~95% | In vitro binding assays [3] | N/A |
| Elimination Half-life | ~6 hours | Human pharmacokinetic studies [3] | N/A |
Table 2: Emerging Applications and Signaling Pathway Modulation
| Parameter | Effect | Experimental System | Potential Research Applications |
|---|---|---|---|
| Glioblastoma Growth Inhibition | Effective suppression at 2 mg/kg (in vivo) | Mouse xenograft models [5] [4] | Repurposing for oncology; RRAD-expressing cancers |
| EGFR/STAT3 Pathway Modulation | Decreased pEGFR, pSTAT3, pERK, pAKT | Western blot, proximity ligation assay [5] | Targeted therapy for STAT3-driven malignancies |
| RRAD Interaction | Disruption of RRAD-pSTAT3 complex | Molecular docking, mutant studies [5] | Study of RRAD-associated signaling cascades |
| Bronchodilatory Effect | Reduced airway resistance | Respiratory function tests [1] [4] | Asthma, COPD with cough component |
| Anti-inflammatory Activity | Reduced airway inflammation | Inflammatory cytokine models [1] | Inflammatory airway diseases with cough |
The quantitative profiling of this compound citrate reveals a compelling concentration-dependent efficacy across multiple experimental systems. The rapid attainment of therapeutic plasma concentrations within 5-10 minutes after oral administration underscores its potential for acute cough suppression [1]. In contemporary cough research, the field has shifted toward understanding chronic cough as primarily a neural disorder characterized by vagal hypersensitivity rather than solely a respiratory symptom [7]. This paradigm shift aligns with this compound's central mechanism and explains its efficacy in various cough etiologies. The therapeutic plasma concentrations achieved within minutes of administration enable rapid engagement with central cough centers, while its peripheral actions manifest through bronchospasmolysis and anti-inflammatory effects that complement its central antitussive activity [1] [2] [4].
The emerging data on this compound's anti-neoplastic properties reveals a potentially significant repurposing opportunity. The inhibition of the EGFR/STAT3 signaling axis represents a mechanistically distinct action from its antitussive effects, suggesting multiple pathway engagements at different concentration ranges [5]. The compound's effectiveness in suppressing tumorsphere formation in glioblastoma cell lines, including temozolomide-resistant and lapatinib-resistant variants, at concentrations ranging from 0.01 to 10 μM, highlights its potency against aggressive cancer models [5] [4]. This concentration range aligns with achievable plasma levels in humans, suggesting potential translational relevance. Furthermore, the selective efficacy in RRAD-expressing glioblastoma cells indicates a precision medicine approach could be employed when considering this compound for oncological applications [5].
Molecular Docking Analysis for RRAD Binding: To evaluate the direct interaction between this compound citrate and RRAD (Ras-related associated with diabetes), perform molecular docking simulations using the crystal structure of RRAD (PDB code: 3Q72). Utilize the Glide module in the Schrödinger molecular simulation package for docking calculations. Prepare the protein structure by removing water molecules and adding hydrogen atoms, then generate grids centered on the binding pocket residues (Lys228, Arg249, Gln250). For this compound citrate, ensure proper ligand preparation through geometry optimization using appropriate software. Run docking simulations with standard precision (SP) or extra precision (XP) modes, selecting binding poses based on the most negative docking scores. Validate the predicted binding modes through molecular dynamic simulations (100 ns) and MM/GBSA calculations to determine binding free energies and identify key interacting residues [5].
STAT3 Luciferase Reporter Assay: Plate RRAD-expressing glioblastoma cells (LN229-RRAD, U87MG, or T98G) in 24-well plates at a density of 5×10^4 cells/well. After 24 hours, transfect cells with a STAT3-responsive luciferase reporter construct using an appropriate transfection reagent. Following 6 hours of transfection, treat cells with this compound citrate at concentrations ranging from 0.01 to 10 μM, including vehicle controls. After 24 hours of treatment, lyse cells and measure luciferase activity using a commercial assay system. Normalize firefly luciferase activity to Renilla luciferase activity from a co-transfected control plasmid. Calculate the percentage inhibition of STAT3 activity relative to vehicle-treated controls, with each experiment performed in at least triplicate wells and repeated across three independent biological replicates [5].
Western Blot Analysis of EGFR/STAT3 Pathway: Treat U87MG tumorspheres with this compound citrate (0.1-10 μM) for 1, 6, 12, and 24-hour time points. Prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate 20-30 μg of protein by SDS-PAGE and transfer to PVDF membranes. Block membranes and incubate overnight at 4°C with primary antibodies against pEGFR (Tyr1068), total EGFR, pSTAT3 (Tyr705), total STAT3, pERK1/2 (Thr202/Tyr204), total ERK, pAKT (Ser473), total AKT, and β-actin as a loading control. After incubation with appropriate HRP-conjugated secondary antibodies, visualize bands using enhanced chemiluminescence. Quantify band intensities using image analysis software and normalize phosphoprotein levels to total protein and loading controls [5].
Tumorsphere Formation Assay: Seed glioblastoma cells (U87MG, LN229-RRAD, or T98G) in ultra-low attachment plates at a density of 1×10^3 cells/mL in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, 20 ng/mL FGF, and 4 μg/mL heparin. Treat cells with this compound citrate at concentrations ranging from 0.01 to 10 μM, refreshing the medium and compounds every 3 days. After 7 days, count tumorspheres larger than 50 μm in diameter using an inverted microscope. Capture images and calculate sphere formation efficiency as (number of spheres formed / number of cells seeded) × 100%. Express results as percentage inhibition compared to vehicle-treated controls [5].
Proximity Ligation Assay (PLA) for Protein Interactions: Culture U87MG cells on chamber slides and treat with this compound citrate (1 μM) for 2 hours before stimulating with EGF (50 ng/mL) for 15 minutes. Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with appropriate serum. Incubate cells with primary antibodies against RRAD and pSTAT3 or RRAD and pEGFR overnight at 4°C. The following day, apply PLUS and MINUS PLA probes, ligate, and amplify according to manufacturer's instructions. Mount slides with mounting medium containing DAPI and visualize using fluorescence microscopy. Quantify PLA signals (red dots) per cell using image analysis software, with each dot representing a protein-protein interaction event [5].
Citric Acid-Induced Cough Model in Guinea Pigs: House guinea pigs (300-500 g) individually in transparent chambers with access to food and water ad libitum. Expose animals to nebulized citric acid (0.2-0.4 M) for 5 minutes using an ultrasonic nebulizer connected to the chamber. Record cough sounds using a microphone placed inside the chamber, simultaneously monitoring respiratory parameters via whole-body plethysmography. Administer this compound citrate (1-5 mg/kg) or vehicle control orally 30 minutes before citric acid challenge. Count cough frequency by analyzing audio recordings and corresponding box pressure signals from plethysmography. Define a cough as an abrupt increase in box pressure accompanied by a characteristic cough sound. Include positive controls (e.g., codeine 10 mg/kg) and negative controls (vehicle) in each experiment [8] [9].
Glioblastoma Xenograft Model for Anti-tumor Efficacy: Subcutaneously inject 5×10^6 U87MG cells suspended in 100 μL Matrigel into the flanks of 6-8 week-old male BALB/c nude mice. When tumors reach approximately 100 mm³, randomize mice into treatment groups (n=8-10 per group). Administer this compound citrate (2 mg/kg) or vehicle control via intraperitoneal injection daily for 36 days. Measure tumor dimensions twice weekly using digital calipers and calculate tumor volume using the formula: volume = (length × width²) / 2. Monitor body weight and general health status as indicators of treatment toxicity. At the endpoint, harvest tumors for immunohistochemical analysis of cleaved caspase-3 (apoptosis), Ki-67 (proliferation), and pSTAT3 levels [5] [4].
Cough Reflex Sensitivity Testing in Humans: For clinical evaluation of cough reflex sensitivity, recruit patients with chronic cough (duration >8 weeks) and age-matched healthy controls. Following ethical approval and informed consent, perform cough challenge testing with nebulized citric acid or capsaicin solutions of increasing concentrations (0.98 to 1000 μM). Ask participants to inhale single breaths of each solution for 15 seconds, with 60-second intervals between inhalations. Record the number of coughs produced in the 15 seconds following each inhalation. Determine C2 and C5 values (concentrations eliciting 2 and 5 coughs, respectively) as endpoints of cough reflex sensitivity. Administer this compound citrate (50 mg) or placebo in a randomized, crossover design with a 3-day washout period between treatments [7] [3].
The interpretation of antitussive efficacy data should consider both statistical significance and clinical relevance. In animal models, a reduction of cough frequency by ≥30% compared to vehicle control is typically considered biologically significant. For citric acid-induced cough models, this compound citrate should demonstrate a dose-dependent suppression of cough frequency, with higher doses (5 mg/kg) expected to achieve efficacy comparable to codeine (10 mg/kg) but without significant respiratory depression [1] [9]. In human trials, the interpretation of efficacy must account for the substantial placebo effect observed in cough studies, which can approach 30-40% improvement in subjective cough scores. Therefore, objective measures such as cough frequency monitoring over 24 hours provide more reliable endpoints [7]. This compound citrate treatment in clinical settings should demonstrate a ≥15% reduction in objective cough frequency compared to placebo to be considered clinically meaningful, consistent with benchmarks established by recent antitussive trials [7].
When analyzing data from cough reflex sensitivity testing, a rightward shift of the concentration-response curve for tussive agents like capsaicin indicates desensitization of the cough reflex. This compound citrate should significantly increase the C2 and C5 values (the concentrations of capsaicin required to elicit 2 or 5 coughs) compared to baseline or placebo. This effect reflects modulation of vagal afferent sensitivity, which is increasingly recognized as fundamental to chronic cough pathophysiology [7]. For the tumosphere formation assay, calculate the IC50 value (concentration inhibiting 50% of sphere formation) using non-linear regression analysis. This compound citrate should demonstrate selective inhibition of RRAD-expressing cells, with IC50 values in the low micromolar range (1-5 μM), while having minimal effect on RRAD-negative cells at equivalent concentrations [5].
The assessment of this compound citrate's effects on the EGFR/STAT3 signaling pathway requires quantitative analysis of phosphoprotein levels normalized to total protein expression. A reduction in pSTAT3 (Tyr705) levels by ≥40% compared to vehicle control at concentrations ≤10 μM indicates significant pathway inhibition. The proximity ligation assay results should demonstrate a ≥50% reduction in RRAD-pSTAT3 and RRAD-pEGFR complexes following this compound treatment, confirming disruption of this critical oncogenic signaling module [5]. For the STAT3 luciferase reporter assay, normalize data to both Renilla luciferase and total protein content to control for variations in transfection efficiency and cell viability. A ≥30% reduction in STAT3-driven luciferase activity at this compound concentrations ≤10 μM indicates functionally significant pathway inhibition [5].
The diagram below illustrates the signaling pathways modulated by this compound citrate and the experimental approaches for pharmacodynamic assessment.
Diagram 1: this compound citrate mechanisms and assessment methods. The diagram illustrates the compound's dual mechanisms in cough suppression (central and peripheral) and its newly discovered anti-tumor effects through RRAD/STAT3 pathway inhibition. Experimental methods for evaluating each pathway are shown in green ellipses with dashed red connections to their respective assessment targets.
The contemporary understanding of chronic cough has evolved significantly, with current research framing it as primarily a neural disorder characterized by vagal hypersensitivity rather than merely a respiratory symptom. This paradigm shift aligns perfectly with this compound citrate's dual mechanism of action, positioning it as a valuable investigational tool for studying neurogenic cough pathways [7]. Researchers should note that this compound's efficacy in chronic cough models may be particularly pronounced in cases where cough reflex hypersensitivity is the dominant pathophysiology, rather than cases driven primarily by excessive mucus production or structural airway abnormalities. The compound's ability to modulate central cough centers while simultaneously calming peripheral vagal afferent signaling makes it particularly suited for studying the neural integration of cough reflexes [1] [7].
When employing this compound citrate in studies of cough neurobiology, researchers should implement comprehensive assessment protocols that capture both objective cough frequency metrics and subjective measures of cough severity and urge-to-cough. The multidimensional nature of chronic cough necessitates this comprehensive approach, as this compound may demonstrate differential effects on various cough parameters. For example, its rapid onset of central action may provide quick reduction in cough frequency, while its peripheral anti-inflammatory effects may gradually reduce background airway irritation over days of treatment [1] [2]. This temporal dissociation of effects can provide insights into the relative contributions of central versus peripheral mechanisms in different cough phenotypes. Additionally, the favorable safety profile of this compound citrate enables longer-term studies of cough modulation without the confounding sedative effects associated with opioid antitussives [3].
The serendipitous discovery of this compound citrate's efficacy against glioblastoma represents a promising drug repurposing opportunity that merits rigorous investigation. Researchers exploring this application should prioritize the stratification of experimental models based on RRAD expression levels, as this compound's anti-tumor effects appear predominantly in RRAD-high contexts [5]. The implementation of RRAD knockdown or knockout controls is essential for establishing mechanism-specificity in these studies. This compound's ability to suppress tumorsphere formation in temozolomide-resistant and lapatinib-resistant glioblastoma cell lines suggests potential utility in treatment-resistant disease, a particularly valuable therapeutic niche given the poor prognosis of recurrent glioblastoma [5] [4].
From a signaling perspective, this compound citrate represents a valuable chemical probe for studying RRAD-mediated STAT3 activation, a pathway increasingly implicated in cancer stemness and therapeutic resistance. Researchers should employ comprehensive pathway analysis techniques to capture potential off-target effects or compensatory mechanisms that may emerge with prolonged this compound exposure. The compound's well-established human safety profile potentially accelerates translational development, though careful dose-finding studies are warranted given the potentially different concentration requirements for antitussive versus anti-neoplastic effects [5]. When designing in vivo efficacy studies, the incorporation of advanced imaging techniques and assessment of blood-brain barrier penetration will be critical for validating this compound's potential as a neuro-oncology therapeutic. The 2 mg/kg dosing regimen that demonstrated efficacy in xenograft models provides a starting point for dose optimization studies [5] [4].
1. Background and Metabolic Pathway Butamirate citrate is a non-opioid cough suppressant that undergoes rapid and extensive first-pass metabolism. The parent compound is rapidly hydrolyzed and is not detected in plasma [1]. Pharmacokinetic assessments therefore focus on its two main active metabolites: 2-phenylbutyric acid (2-PBA) and diethylaminoethoxyethanol (DAEE) [2] [1] [3]. These metabolites are believed to contribute to the antitussive effect and have a relatively long terminal half-life, necessitating a sampling schedule that can adequately characterize their profile [3].
The workflow below illustrates the metabolic pathway and key analysis stages.
2. Detailed Pharmacokinetic Sampling Protocol
This protocol is synthesized from published clinical trials and analytical methods, providing a robust framework for assessing the pharmacokinetics of this compound citrate metabolites [2] [4] [1].
2.1. Analytical Method
2.2. Blood Sampling Schedule The sampling protocol should capture the rapid rise, peak, and slow decline of metabolite concentrations. The following schedule is recommended for a single oral dose study, based on a four-way crossover design [2] [1].
For studies requiring a more complete AUC calculation, additional sampling up to 96 hours may be necessary due to the long half-life of the metabolites, as indicated by a study that observed detectable levels over this extended period [3].
2.3. Sample Handling and Storage
The workflow for the experimental procedure is outlined below.
3. Key Pharmacokinetic Parameters and Data
The table below summarizes the typical pharmacokinetic parameters for the primary metabolite 2-Phenylbutyric acid (2-PBA) following a single 45 mg oral dose of this compound citrate syrup in healthy adults [3].
| Parameter | Value for 2-PBA (Mean) | Unit | Notes |
|---|---|---|---|
| Cmax | 1.77 - 1.86 | µg/mL | Maximum plasma concentration [3] |
| tmax | 1.1 - 1.5 | hours | Time to reach Cmax [3] |
| AUC0-∞ | 46.9 - 50.4 | µg·h/mL | Area under the curve from zero to infinity [3] |
| t½ (Elimination Half-life) | 26 - 28 | hours | Terminal half-life [3] |
| Protein Binding | ~95% | Extensive plasma protein binding [1] |
4. Critical Considerations for Study Design
Butamirate citrate is a non-opioid central cough suppressant that acts directly on the cough center in the medulla oblongata without causing respiratory depression, making it a safer alternative to codeine-based antitussives. It is primarily formulated as an oral syrup, with benzoic acid commonly added as an antimicrobial preservative to protect against microbial growth in the aqueous formulation. Despite its widespread use in many markets, this compound citrate is not officially described in any major pharmacopeia, necessitating robust, validated analytical methods for quality control. Long-term stability studies are essential in pharmaceutical development to determine shelf life, establish appropriate storage conditions, and ensure that products maintain their identity, strength, quality, and purity throughout their proposed storage period. These studies provide evidence on how the quality of a drug substance or product varies with time under the influence of environmental factors such as temperature, humidity, and light, enabling the recommendation of retest periods or shelf lives [1] [2].
This application note provides a comprehensive protocol for conducting long-term stability studies on this compound citrate syrup, incorporating validated stability-indicating analytical methods and appropriate study design aligned with regulatory requirements. The protocol draws from published research on this compound citrate analysis and ICH guidelines for stability testing, providing researchers and pharmaceutical development professionals with a practical framework for ensuring the product quality, safety, and efficacy of this compound citrate syrup throughout its shelf life [1] [2] [3].
The development of a reliable stability-indicating method is fundamental to successful stability studies for this compound citrate syrup. Two robust reversed-phase HPLC methods with distinct chromatographic conditions have been developed and validated for the simultaneous determination of this compound citrate and benzoic acid in syrup formulations. The fundamental difference between these approaches provides flexibility in method selection based on available equipment, reagents, and specific analytical requirements.
Method 1 utilizes a Zorbax SB-C8 column (250 mm × 4.6 mm, 5 μm) maintained at ambient temperature. The mobile phase consists of acetonitrile and a special buffer containing 10 gm/L sodium lauryl sulphate and 5 ml/L of 1N sulphuric acid in distilled water (70:30 v/v), delivered at a flow rate of 1.7 mL/min. Detection is performed at 205 nm using a UV detector. This method has demonstrated excellent system suitability parameters with successful separation of both active compounds from their degradation products [1].
Method 2 employs a cyanopropyl column (250 mm × 4.6 mm, 5 μm) maintained at 36°C. The mobile phase consists of methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution (50:50, v/v), with the addition of 1% triethylamine as a silanol blocker to improve peak symmetry. The pH is adjusted to 3.0 ± 0.1 with ortho-phosphoric acid, and the mobile phase is delivered at a flow rate of 1.5 mL/min. Detection is achieved using a DAD detector at 210 nm. This method offers a shorter run time of 6 minutes compared to the previously reported 8-minute method, providing efficiency advantages for high-throughput stability testing [4].
Both HPLC methods have undergone comprehensive validation according to ICH guidelines, assessing critical parameters to ensure reliability, accuracy, and reproducibility for stability studies.
Table 1: Method Validation Parameters for this compound Citrate and Benzoic Acid
| Validation Parameter | This compound Citrate | Benzoic Acid | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 0.28-0.84 mg/mL [1] | 0.23-0.68 mg/mL [1] | R² > 0.999 |
| LOD | 23.5 μg/mL [5] | - | - |
| LOQ | 28 μg/mL [5] | - | - |
| Precision (RSD%) | <2% [5] | - | <2% |
| Accuracy | 98-102% [1] | 98-102% [1] | 98-102% |
| Specificity | No interference from degradants [1] | No interference from degradants [1] | Baseline separation |
The validation studies demonstrated that both methods possess excellent linearity with correlation coefficients (R²) greater than 0.999, good system precision with RSD values less than 2%, and high accuracy with percentage differences between measured and nominal concentrations within the acceptable range of 98-102%. The methods also showed adequate sensitivity for both this compound citrate and benzoic acid quantification, with the limit of detection (LOD) and limit of quantitation (LOQ) sufficiently low to detect potential degradation products that may form during storage [1] [5].
Long-term stability studies for this compound citrate syrup should be designed according to ICH Q1A(R2) guidelines to ensure the generation of reliable data that will be acceptable to regulatory authorities. The protocol should include a minimum of three production batches of syrup, as studies have demonstrated consistent stability profiles across multiple batches (1618, 512, 3675) when stored under appropriate conditions [1] [3].
Table 2: Recommended Storage Conditions for Long-Term Stability Study
| Study Type | Storage Condition | Minimum Time Period | Application |
|---|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Primary shelf-life determination [2] [3] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Protective labeling if significant change occurs at accelerated condition [2] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Supporting data and evaluation of significant change [2] |
The selection of storage conditions should be based on the climatic zone where the product will be marketed. For global products destined for multiple climatic zones, the most stringent conditions should be applied to ensure universal acceptability. The ICH guidelines recommend 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH as long-term storage conditions for climatic zones III and IV [2] [3].
Stability testing should be performed at predetermined intervals to establish the degradation rate of the product and estimate its shelf life with appropriate statistical confidence. For a typical 12-month study, testing time points should include 0, 3, 6, 9, and 12 months during the first year, followed by annual testing through the proposed shelf life. Additional testing at the initial and final time points provides data points for statistical analysis of shelf life [1] [2].
The stability study should evaluate parameters that are potentially susceptible to change during storage and likely to influence quality, safety, or efficacy:
The stability-indicating capability of the analytical method must be demonstrated through forced degradation studies, which involve subjecting the drug product to stress conditions beyond those used in formal stability studies. These studies help identify likely degradation products, establish the pathways of degradation, and validate the specificity of the analytical method [1] [5].
For this compound citrate syrup, forced degradation studies should include:
The following diagram illustrates the complete experimental workflow for the stability study of this compound citrate syrup, from method development through forced degradation studies and final data analysis:
The forced degradation samples should be analyzed using the developed HPLC method to demonstrate specificity and selectivity. The method should effectively separate this compound citrate and benzoic acid from their degradation products, with baseline resolution (resolution factor >1.5) between peaks. This compound citrate is known to degrade to 2-phenyl butyric acid under certain stress conditions, which can be determined by measuring its second derivative amplitude at 246.7 nm where this compound citrate displays zero crossing in derivative UV spectrophotometry [6].
The analytical method should be capable of detecting and quantifying degradation products without interference from the main peaks. Peak purity tests using diode array detection should be performed to demonstrate that the this compound citrate and benzoic acid peaks are pure and not contaminated with co-eluting degradation products. The forced degradation studies typically target 5-20% degradation of the active ingredient to establish the stability-indicating properties of the method without causing excessive degradation that could generate secondary degradation products [1] [6].
The analysis of stability data should aim to establish a retest period or shelf life for the drug substance and drug product, respectively, which is supported by the results of the stability study. Statistical methods should be employed to analyze the long-term stability data for quantitatively measured attributes such as assay and degradation products.
For the assay of this compound citrate, the acceptance criteria throughout the shelf life are typically set at 90.0-110.0% of the labeled claim, based on the validation data demonstrating accuracy of 98-102%. For benzoic acid, which functions as a preservative, the acceptable range may be narrower (95.0-105.0%) to ensure adequate antimicrobial protection throughout the shelf life. Any degradation products should be identified, reported, and controlled according to ICH Q3A and Q3B guidelines, with thresholds set based on the maximum daily dose of the product [1] [3].
The shelf life of this compound citrate syrup should be determined based on the time during which the product remains within specification when stored under the recommended storage conditions. Statistical analysis of the long-term stability data, typically using regression analysis with 95% confidence limits, is performed for the quantitative parameters such as assay and degradation products. The shelf life is determined as the time point at which the 95% confidence limit of the regression line intersects the acceptance criterion [2] [3].
For this compound citrate syrup, a published long-term stability study demonstrated that the product maintained its quality attributes for a period of 36 months when stored at 30°C ± 2°C and relative humidity of 65% ± 5%. This shelf life was supported by monitoring physical characteristics (pH and specific gravity) as well as the chemical assay of both this compound citrate and benzoic acid, which remained within specification throughout the study period [1].
This application note provides a comprehensive protocol for conducting long-term stability studies on this compound citrate syrup, incorporating validated stability-indicating HPLC methods and appropriate study design aligned with regulatory requirements. The two HPLC methods presented offer reliable and accurate quantification of both this compound citrate and benzoic acid in the presence of their degradation products, fulfilling the requirements for stability-indicating methods. The systematic approach to stability study design, forced degradation studies, and data analysis enables the accurate prediction of shelf life and ensures product quality throughout its lifecycle.
Implementation of this protocol will provide researchers and pharmaceutical development professionals with a robust framework for generating reliable stability data that meets regulatory expectations, ultimately ensuring that this compound citrate syrup maintains its quality, safety, and efficacy throughout its shelf life. The principles outlined can also be adapted for stability studies of other syrup-based pharmaceutical products requiring simultaneous monitoring of active pharmaceutical ingredients and preservatives.
Q1: What are the known degradation products of this compound Citrate? The primary degradation product of this compound citrate, formed under acidic hydrolysis conditions, is 2-phenylbutyric acid [1]. Other studies also confirm the formation of a main degradation product under forced degradation conditions, though it is not specifically named [2] [3].
Q2: What are the major factors affecting this compound Citrate stability? this compound citrate is susceptible to degradation under various stress conditions. The key factors are:
Q3: Which analytical techniques are suitable for stability-indicating methods? Several techniques have been successfully validated for determining this compound citrate in the presence of its degradation products:
Understanding the kinetics of degradation can help in predicting shelf-life.
The relationships between the factors affecting this compound citrate's stability and the corresponding analytical control strategies can be visualized as follows:
The table below summarizes validated chromatographic conditions from the literature for your reference.
| Method Parameter | HPLC Method 1 (Stability-Indicating) [4] | HPLC Method 2 (with Degradant) [2] | RRLC Method (Fast Analysis) [3] | HPLC Method 3 (with Preservative) [5] |
|---|---|---|---|---|
| Analyte(s) | This compound Citrate & Benzoic Acid | This compound Citrate & its main degradant | This compound Citrate & its degradant | This compound Citrate & Benzoic Acid |
| Column | Zorbax SB-C8 (250 mm × 4.6 mm, 5 μm) | Not Specified | Agilent SB-C18 (4.6 × 50 mm, 1.8 μm) | Cyanopropyl (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile : SLS/H₂SO₄ buffer (70:30, v/v) | Not Specified | 0.2% Triethylamine buffer (pH 4.8) : Acetonitrile (50:50, v/v) | Methanol : 50 mM NaH₂PO₄ (pH 3.0, with 1% TEA) (50:50, v/v) |
| Flow Rate | 1.7 mL/min | Not Specified | Not Specified | 1.5 mL/min |
| Detection | UV @ 205 nm | Not Specified | UV @ 222 nm | DAD @ 210 nm |
| Key Feature | Simultaneous assay of drug & preservative | Separation from main degradant | Rapid resolution with small particle size | Uses TEA for peak symmetry; Robustness assessed |
This is a generalized protocol based on the methods cited, particularly [4].
The workflow for developing and validating a stability-indicating method is systematic and can be outlined as follows:
The table below summarizes two robust mobile phase systems developed for the separation of butamirate citrate, often in combination with benzoic acid which acts as a preservative in syrup formulations [1] [2].
| Component | System 1 (Cyanopropyl Column) [1] | System 2 (C8 Column) [2] |
|---|---|---|
| Stationary Phase | Pinnacle II Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) | Zorbax SB-C8 (150 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 50:50 (v/v) Methanol / 50 mM NaH₂PO₄ • H₂O buffer | 70:30 (v/v) Acetonitrile / Aqueous Solution* |
| Buffer Additives & pH | • 1% Triethylamine (TEA) • pH adjusted to 3.0 with ortho-phosphoric acid | • 10 g/L Sodium Lauryl Sulphate • 5 mL/L 1 N Sulphuric Acid | | Detection Wavelength | 210 nm | 205 nm | | Flow Rate | 1.5 mL/min | 1.7 mL/min | | Run Time | 6 min | Not Specified |
*The aqueous solution for System 2 is prepared by dissolving sodium lauryl sulphate and sulphuric acid in distilled water [2].
Here is a step-by-step guide to preparing the mobile phase for System 1, which was specifically designed to produce symmetrical peaks for this compound citrate [1].
Prepare the Aqueous Buffer Solution:
Prepare the Organic Solvent:
Mix the Mobile Phase:
Final Preparation:
Poor peak shape is a common challenge in HPLC. The diagram below outlines a logical workflow to diagnose and resolve these issues, with a special focus on the analysis of this compound citrate.
Diagnosing Peak Shape Issues
The causes and solutions for peak shape problems are often specific to the type of analyte and the symptoms observed [3] [4].
Problem: Tailing of Basic Analytes - this compound citrate is a basic compound, making it particularly susceptible to interactions with ionized silanol groups on the silica-based stationary phase [3]. This was a key challenge addressed during the development of the method in System 1 [1].
Problem: Tailing/Broadening of All Peaks - When all peaks in the chromatogram are affected, the problem is often physical rather than chemical [3] [4].
Q1: Why is my this compound citrate peak tailing, and how can I fix it? This is most commonly due to ionic interactions between the basic drug and residual silanols on the stationary phase. The primary fix is to incorporate 1% triethylamine into your aqueous buffer as a silanol blocking agent [1]. Also, ensure you are using a quality end-capped column and that the mobile phase pH is accurately adjusted [5].
Q2: My method was working fine, but now all peaks are tailing. What should I check? First, check if you are using a guard column. If so, try removing or replacing it, as the guard column may be saturated with sample matrix components [3]. If the problem persists without a guard column, the analytical column may have developed a void and likely needs replacement [4] [6]. Also, inspect the system for any loose tubing fittings that could create dead volume [5].
Q3: What is the benefit of using a cyanopropyl column over a C18 column for this analysis? While this compound citrate can be analyzed on C8 and C18 columns [2] [7], the developers of the cyanopropyl method specifically selected it to achieve a shorter run time (6 minutes) and to improve the peak symmetry of this compound citrate, which can be a challenge on other stationary phases [1].
The following table consolidates key stability and storage information for butamirate citrate, primarily derived from studies on its pharmaceutical formulations.
| Aspect | Details |
|---|---|
| General Storage | Store in a cool and dry place away from light [1]. |
| Temperature | Store at room temperature, not exceeding 30°C [2] [3]. |
| Light & Moisture | Protect from direct light and moisture [2] [3]. |
| Solution Stability | Standard solutions stored in the refrigerator (6°C) demonstrated stability over at least a 48-hour period [4]. |
| Long-Term Stability | Cough syrup formulations were stable for up to 36 months when stored at 30±2°C and 65±5% relative humidity [5]. |
For monitoring the stability of this compound citrate and separating it from its degradation products, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended. The following protocol, adapted from a study that also simultaneously determines benzoic acid (a common preservative), can serve as a robust starting point [4].
The referenced method has been validated as per ICH guidelines, demonstrating specificity, linearity, accuracy, and precision [4]. Its robustness was formally assessed using an experimental design, which identified that the pH of the buffer and the percentage of TEA are critical factors that must be strictly controlled during analysis to ensure reproducible results [4].
The workflow for this analytical method can be visualized as follows:
Q1: How can I confirm that my HPLC method is stability-indicating for this compound citrate? To confirm the method is stability-indicating, you must perform forced degradation studies. Stress the sample under acidic, alkaline, oxidative, thermal, and photolytic conditions. A valid method will successfully resolve the main this compound citrate peak from all degradation products, demonstrating specificity and the ability to accurately quantify the active ingredient despite the presence of degradants [5].
Q2: What are the common degradation products of this compound citrate? While the specific identity of degradation products can vary with stress conditions, the primary concern is the cleavage of the ester bond in the this compound molecule. Forced degradation studies using acid, base, and oxidants have been shown to produce a characteristic degradation product that can be separated and monitored using the described HPLC methods [6].
Q3: What is the most critical parameter to control for robust HPLC analysis of this compound citrate? According to a fractional factorial experimental design, the pH of the phosphate buffer in the mobile phase is a critical parameter that must be strictly controlled. Small variations in pH can significantly impact the retention time and peak symmetry of this compound citrate. The concentration of triethylamine (TEA) is another factor that requires careful management to ensure consistent and reproducible results [4].
Here are answers to common questions and solutions for typical problems encountered during Butamirate Citrate analysis.
| Question | Answer & Troubleshooting Tip |
|---|---|
| How can I improve the peak shape (asymmetry) of this compound Citrate in HPLC? | Problem: Tailing peaks. Solution: Add 1% Triethylamine (TEA) to your mobile phase to act as a silanol blocker, which significantly improves peak symmetry [1]. |
| What can I do if my method lacks sensitivity? | Problem: High Limit of Detection (LOD). Solution: Optimize detection wavelength. Using 205-210 nm can enhance sensitivity [1] [2]. Ensure your sample concentration and injection volume are optimized for your system. |
| How can I confirm my method is stability-indicating? | Problem: Inability to separate degradants. Solution: Validate method specificity by analyzing samples under stress conditions (e.g., acid, base, oxidation). A good method should cleanly separate the API from its degradation products [3] [4] [2]. |
| What is a quick way to reduce analysis time? | Problem: Long run times. Solution: Use a shorter column (e.g., 50 mm length) with a smaller particle size (e.g., 1.8 μm) for rapid resolution without significantly sacrificing separation quality [4]. |
| My method is not robust; what should I check? | Problem: Irreproducible results. Solution: Use experimental design (DoE) to assess robustness. Strictly control factors like mobile phase pH, column temperature, and buffer concentration identified as critical [1]. |
The table below summarizes key validation parameters from published methods to help you benchmark your own work.
| Method Characteristic | Reported Data / Range |
|---|---|
| Limit of Detection (LOD) | 23.5 μg/mL (in one HPLC method) [3] |
| Limit of Quantification (LOQ) | 28 μg/mL (in one HPLC method) [3] |
| Linear Range | 5 - 150 μg/mL [4], 28 - 2020 μg/mL [3] |
| Wavelength for Sensitivity | 205 nm [2], 210 nm [1], 222 nm [4] |
| System Precision (RSD) | Consistently below 2.0% [3] |
Here are two established methodologies for the analysis of this compound Citrate.
This method is suitable for simultaneously quantifying the API and its preservative in a syrup formulation [1].
1. Chromatographic Conditions
2. Sample Preparation
3. Standard Preparation
The workflow for this method can be visualized as follows:
This method is validated to separate the drug from its degradation products [3].
1. Chromatographic Conditions
2. Specificity and Stability-Indication
The logical process for establishing a stability-indicating method is shown below:
Based on the gathered research, here are the most effective levers for improving the sensitivity of your analytical methods for this compound Citrate:
Q1: What is the difference between robustness and ruggedness in the context of an HPLC method?
While sometimes used interchangeably, these terms refer to different aspects of method reliability:
Q2: Which specific method parameters should I test for a robustness study on a butamirate citrate method?
Based on established methods, the critical parameters to investigate typically include [1] [2]:
Q3: How can I systematically design a robustness test?
A robust approach is to use an Experimental Design (e.g., a fractional factorial design) rather than testing one parameter at a time. This is more efficient and allows for the identification of potential interaction effects between parameters [1] [2]. The general workflow for this approach is summarized below:
Q4: What are typical acceptance criteria for system suitability in a this compound citrate assay?
During robustness and ruggedness testing, system suitability criteria must be met to confirm the system is functioning correctly. The table below summarizes typical criteria from published methods:
| Parameter | Typical Acceptance Criteria | Citation |
|---|---|---|
| Retention Time | RSD < 2.0% (for precision studies) | [3] |
| Peak Area | RSD < 2.0% (for precision studies) | [3] [4] |
| Theoretical Plates | To be reported, indicates column efficiency | [1] |
| Tailing Factor | To be reported, indicates peak symmetry | [1] |
| Resolution (Rs) | Should be sufficient from degradants/excipients | [4] |
Q5: A method performed well in validation but is now showing peak tailing. What could be the cause?
Peak tailing for basic compounds like this compound citrate is often due to interaction with acidic silanol groups on the silica-based chromatographic column. One effective solution is to modify the mobile phase with a silanol blocker.
Detailed Protocol: Assessing Robustness via Experimental Design
The following steps outline the procedure based on the validated method for this compound citrate and benzoic acid in syrup [1]:
Select Factors and Ranges: Choose the critical parameters and their variation ranges based on the method's expected operational fluctuations.
Create an Experimental Matrix: Use a fractional factorial design (e.g., a Plackett-Burman design) to create a set of experiments where each parameter is varied between its high and low level. This allows you to test the combined effect of variations with a minimal number of experimental runs.
Execute the Experiments: Run the analysis according to the experimental matrix. For each run, record the critical responses, which typically include:
Analyze the Data:
Protocol: Assessing Ruggedness
Ruggedness is evaluated by replicating the analysis under varying external conditions.
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Peak Tailing | Interaction with acidic silanols on the column | Add a silanol blocker (e.g., 1% Triethylamine) to the mobile phase buffer [1]. |
| Retention Time Drift | Fluctuations in mobile phase pH, composition, or column temperature | Identify the critical parameter via robustness study and implement stricter control limits. Ensure mobile phase is prepared consistently and the column oven is used. |
| Insufficient Resolution | Method is not robust to small variations in mobile phase composition. | During method development, optimize the organic solvent-to-buffer ratio to provide a greater resolution margin. A robustness study will reveal if this is a critical factor. |
| Low Precision (High RSD) between Analysts | Method is not rugged; sample preparation steps may be sensitive. | Standardize and meticulously detail the sample preparation procedure (e.g., sonication time, shaking intensity, filtration type) in the SOP. |
Here are answers to common technical challenges you might encounter:
Q1: How can I resolve peak asymmetry in HPLC analysis of butamirate citrate? A1: Peak tailing is a recognized issue, often due to interaction with residual silanols on the chromatographic column [1].
Q2: What is a suitable HPLC method for simultaneous determination of this compound citrate and its preservative? A2: A validated RP-HPLC method can separate this compound citrate and benzoic acid (a common preservative) in syrup formulations [1].
Q3: How can I assess the stability of this compound citrate in my formulation? A3: Conduct forced degradation studies (stress testing) as part of a stability-indicating method (SIM) validation.
This method is designed for quality control and stability testing [1].
1. Instrumentation and Conditions:
2. Preparation of Solutions:
3. Validation Parameters (as per ICH guidelines): The method should be validated for specificity, linearity, accuracy, precision, and robustness [1]. A fractional factorial design is recommended for a rigorous robustness assessment [1].
This clinical model is used to demonstrate pharmacological endpoints and compare formulations [4].
1. Study Design:
2. Cough Challenge & Measurement:
3. Application: This model can objectively compare the efficacy and duration of action of different this compound citrate formulations. A study using this design found that higher doses of a this compound syrup (up to 90 mg) failed to show significant activity, potentially due to formulation issues [4].
The table below summarizes key parameters from published analytical methods for your reference.
| Method Attribute | Protocol 1 (Syrup with BA) | Alternative Method (Stability Indicating) |
|---|---|---|
| Scope / Analytes | This compound Citrate, Benzoic Acid [1] | This compound Citrate, Degradation Products [3] |
| Column Type | Cyanopropyl-silane [1] | Reversed-Phase (C8 or C18) |
| Mobile Phase | MeOH / Phosphate Buffer (pH 3.0) + 1% TEA [1] | Acetonitrile / Ion-pair Buffer [5] |
| Key Challenge Solved | Peak asymmetry using silanol blocker (TEA) [1] | Separation from main degradation product [3] |
| Method Category | Quality Control / Assay [1] | Stability-Indicating Method [3] |
The following diagrams outline the core experimental processes for analytical method development and stability assessment.
Diagram 1: Analytical Method Development Workflow. This flowchart guides the development and troubleshooting of an HPLC method for this compound citrate, highlighting the critical step of addressing peak tailing with a silanol blocker.
Diagram 2: Drug Product Stability Assessment Workflow. This chart illustrates the logical process for establishing the stability profile of a this compound citrate formulation, from initial forced degradation to defining shelf-life.
The table below summarizes the specific interference challenges you might face and the recommended solutions based on current research.
| Interference Issue | Recommended Solution | Key Parameters & Notes |
|---|
| Peak Asymmetry (Tailing) | Use Triethylamine (TEA) as a silanol blocker in the mobile phase [1]. | - TEA Concentration: 1% in buffer [1].
Q1: How can I improve the peak shape of Butamirate Citrate in my HPLC analysis? A: Peak tailing is often caused by unwanted interactions between basic analytes and acidic silanol groups on the silica-based column. The confirmed effective remedy is to use 1% triethylamine (TEA) in the aqueous buffer of your mobile phase. TEA acts as a silanol blocker, which results in a symmetrical peak shape and better quantification [1].
Q2: My method works for standards but not for the actual syrup formulation. What can I do? A: Complex syrup matrices can co-elute with your analyte. To overcome this:
Q3: How can I ensure my method accurately quantifies this compound Citrate in the presence of degradation products? A: You need a stability-indicating method. This requires forced degradation studies:
Here are detailed methodologies for two established approaches to quantify this compound Citrate.
Protocol 1: RP-HPLC with Cyanopropyl Column and TEA [1] This method is robust and validated for simultaneous determination of this compound Citrate and Benzoic Acid in syrup.
Protocol 2: Stability-Indicating HPLC with C8 Column [2] This method is designed to separate the analytes from their degradation products.
The following diagrams outline the logical workflow for troubleshooting and method development.
The table below summarizes three validated methods as presented in the scientific literature.
| Method Type | Key Conditions | Validated Parameters (per ICH) | Application & Performance | Reference |
|---|
| Stability-Indicating HPLC [1] | - Column: Not specified
Here is a deeper dive into the experimental workflows for the key methods.
This protocol is based on the method described by [1].
The workflow for this method is outlined below.
This protocol is based on the method described by [3].
The following table details the core methodology of the identified study, "A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers" [1] [2].
| Aspect | Description |
|---|---|
| Study Design | Single-center, randomized, placebo-controlled, six-way crossover study [1] [2] |
| Participants | 34 healthy adult volunteers (13 males, median age 25) who completed the study [1] |
| Interventions | Single doses of: Dextromethorphan (30 mg), four different doses of this compound Citrate (22.5 mg, 45 mg, 67.5 mg, 90 mg), and a matched placebo [1] |
| Capsaicin Challenge | Incremental capsaicin challenges were performed at baseline and at 2, 4, 6, 8, 12, and 24 hours after dosing. The C5 (concentration of capsaicin eliciting 5 or more coughs) was the primary measure [1]. |
| Primary Endpoint | Area under the curve (AUC(0,12h)) of log10 C5 from pre-dose to 12 hours after dosing [1] [2] |
| Key Secondary Endpoints | AUC for different time periods for log10 C5 and log10 C2; pharmacokinetic and pharmacodynamic relationships for this compound metabolites [1] |
The experimental workflow for this study can be visualized as follows:
The table below summarizes the primary outcomes of the trial, comparing the effects of the active treatments against placebo [1] [2].
| Treatment | Dose | Efficacy vs. Placebo (Primary Endpoint) | Key Findings & Notes |
|---|---|---|---|
| Dextromethorphan | 30 mg | Superior (P = 0.01) | First demonstration of significant attenuation of capsaicin-induced cough. Confirms broad activity on the cough reflex [1] [2]. |
| This compound Citrate | 22.5 mg to 90 mg | Not Superior | Failed to show significant antitussive activity at any dose. Maximum attenuation was observed at the 45 mg dose [1] [2]. |
| Placebo | - | Reference | Cough sensitivity decreased from baseline in all study arms, including placebo [1]. |
For a comprehensive evaluation, consider these critical points from the study:
The table below summarizes the available pharmacokinetic data for butamirate citrate and selected antitussives. Empty cells indicate parameters not clearly reported in the consulted literature.
| Parameter | This compound Citrate | Dextromethorphan | Codeine |
|---|---|---|---|
| Absorption | Well absorbed; Tmax: 1.1-1.5 hours (syrup) [1] | Information missing | Information missing |
| Tmax | 1.1-1.5 hours (syrup) [1] | Information missing | Information missing |
| Protein Binding | 98% [2] | Information missing | Information missing |
| Metabolism | Hepatic; forms inactive metabolites (2-phenylbutyric acid) [3] | Hepatic (via CYP2D6) [4] [5] | Hepatic (via CYP2D6 to active morphine) [5] |
| Active Metabolites | None known [3] | Dextrorphan (via CYP2D6) [5] | Morphine (via CYP2D6) [5] |
| Half-Life (Parent Drug) | ~6 hours [2] | Information missing | Information missing |
| Half-Life (Key Metabolite) | 2-phenylbutyric acid: ~26-28 hours [1] | Information missing | Information missing |
| Excretion | Primarily renal (90%) [2] | Information missing | Information missing |
The data in the table above is derived from specific clinical experiments. Understanding these protocols is critical for interpreting the results.
To better understand the comparative pharmacology and the methodology behind the key study, the following diagrams illustrate the metabolic pathways and experimental workflow.
The table below summarizes findings from clinical studies on butamirate citrate and other antitussives for cancer-related cough.
| Intervention | Study Design & Population | Efficacy Findings | Key Comparisons |
|---|---|---|---|
| This compound Citrate [1] [2] | 5-day treatment, 60 patients with irritative or chronic cough (including 14 with carcinoma). Double-blind, randomized vs. clobutinol. | Significant improvement in cough severity/frequency (p<0.001). Significantly better effect on cough frequency in carcinoma subgroup (p=0.026). | Superior to clobutinol for cough frequency in carcinoma patients. |
| Opioids (e.g., Codeine, Morphine) [2] | Various studies in patients with lung cancer. | Some indication of positive effect, but evidence is of low quality. | This compound is suggested as a first-step pharmacological option before opioids [3]. |
| Other Peripherally-Acting Antitussives (e.g., Levodropropizine) [2] | Various studies in patients with lung cancer. | Some indication of positive effect, but evidence is of low quality. | Suggested as an option for opioid-resistant cough, alongside this compound [3]. |
| Brachytherapy [2] | Eight studies in selected patients with endobronchial disease. | Shown to improve cough. | An invasive option for localized endobronchial disease where other treatments are not indicated. |
For independent verification and further research, here are the methodologies from key clinical studies.
This compound citrate is a non-narcotic, centrally acting antitussive that inhibits the cough center in the medulla oblongata [5] [6]. It also possesses peripheral anti-inflammatory and bronchodilatory properties [6].
Interestingly, a 2021 drug repurposing study identified this compound and oxelaidin as potent inhibitors of glioblastoma (GBM) cell growth [7]. The proposed mechanism involves the suppression of the EGFR/STAT3 signaling pathway, which is frequently overactive in high-grade gliomas. The study suggests these antitussives may achieve this by interacting with RRAD (Ras-related associated with diabetes), a GTPase that facilitates STAT3 activation, leading to downregulation of cyclin D1 and survivin, and ultimately suppressing tumor growth [7]. This signaling relationship is illustrated below.
Figure 1: Proposed Anti-Tumor Mechanism of this compound in Glioblastoma. This compound is suggested to inhibit the RRAD-mediated activation of the EGFR/STAT3 signaling pathway, leading to suppressed transcription of pro-growth genes and reduced glioblastoma cell growth [7].
When evaluating this evidence, please consider:
The table below compares different analytical techniques that can specifically determine butamirate citrate in the presence of its degradation products.
| Method Name | Key Specificity Feature | Analyzed Matrices | Degradation Product Distinguished | Quantitative Data (Linearity) | Reference |
|---|---|---|---|---|---|
| Second Derivative UV Spectrophotometry [1] | Measures peak amplitude at 260.4 nm; degradant has zero crossing at this point. | Pharmaceutical preparations | 2-phenyl butyric acid | Not explicitly stated in abstract | [1] |
| Reversed-Phase HPLC [2] | Chromatographic separation using a cyanopropyl column. | Cough syrup | Benzoic acid (preservative) | Specific range provided in study | [2] |
| Stability-Indicating HPLC [3] | Chromatographic separation of this compound citrate from its main degradation product. | Pharmaceutical dosage forms | Main degradation product | Not explicitly stated in abstract | [3] |
| Derivative Ratio Spectra (for degradant) [1] | Determines degradant (2-phenyl butyric acid) by measuring its 2nd derivative amplitude at 246.7 nm. | Pharmaceutical preparations | 2-phenyl butyric acid | Not explicitly stated in abstract | [1] |
Here are the detailed experimental protocols for the key methods cited.
This method is a stability-indicating technique that allows for the direct determination of this compound citrate without interference from its primary degradation product, 2-phenyl butyric acid.
This method was developed for the simultaneous determination of this compound citrate and benzoic acid in a syrup formulation.
The diagram below outlines a logical workflow to select the appropriate analytical method based on your specific goals, such as routine quality control or stability studies.
For most robust and specific analysis, particularly in complex matrices, HPLC methods are generally preferred. The second derivative UV method offers a simpler, cost-effective alternative for stability-indicating purposes where instrumentation is a constraint [1].
The following tables consolidate validation data from developed HPLC methods for assaying Butamirate Citrate (BC) in pharmaceutical formulations.
Table 1: Summary of Precision Data
| Precision Type | Description | Result (RSD%) | Source |
|---|---|---|---|
| Repeatability (Intra-assay) | Analysis of 3 concentrations (BC & Benzoic Acid) across 3 injections [1]. | < 2.0% | [1] |
| Intermediate Precision (Inter-assay) | Analysis of 3 concentrations (BC & Benzoic Acid) on a different day [1]. | < 2.0% | [1] |
| Intermediate Precision (Analyst-to-analyst) | Analysis of 3 concentrations (BC & Benzoic Acid) by a different analyst [1]. | < 2.0% | [1] |
| Precision (Intra-assay) | Analysis of BC across various concentrations [2]. | < 2.0% | [2] |
| Precision (Inter-assay) | Analysis of BC across various concentrations [2]. | < 2.0% | [2] |
Table 2: Summary of Accuracy and Other Validation Parameters
| Parameter | Result for this compound Citrate | Source |
|---|---|---|
| Accuracy (Recovery) | Close to 100% (No specific numerical data provided in search results) [1] | [1] |
| Linearity Range | 28 µg/mL to 2020 µg/mL (R = 0.9999) [2] | [2] |
| Linearity Range | 0.28 mg/mL to 0.84 mg/mL (Specific R value not provided) [1] | [1] |
| Limit of Detection (LOD) | 23.5 µg/mL [2] | [2] |
| Limit of Quantification (LOQ) | 28 µg/mL [2] | [2] |
Here are the detailed methodologies from the studies that generated the above data.
Protocol 1: Stability-Indicating HPLC Method for BC and Benzoic Acid [1]
Protocol 2: Robust HPLC Method for BC in Formulations [2]
A 1990 clinical trial provides data on the therapeutic effectiveness of this compound Citrate, which is related to its overall precision in achieving a clinical outcome.
Recent research has uncovered a potential new application for this compound Citrate in treating glioblastoma (an aggressive brain tumor). The diagram below illustrates the proposed signaling pathway through which it exerts this effect.
Diagram Title: this compound Inhibits RRAD-STAT3 in Glioblastoma
The global market for this compound citrate is experiencing steady growth, primarily fueled by its established use as an antitussive (cough suppressant) and the exploration of its application in new therapeutic areas.
The table below summarizes the key market projections and segmentations:
| Feature | Analysis & Projections |
|---|---|
| Market Size (2025 Est.) | Approx. $150 million (Baseline estimation) [1] |
| Projected Market Size (2033) | $250 million - $1.1 billion (Varies by source and growth model) [1] [2] |
| Compound Annual Growth Rate (CAGR) | Estimated 5% - 6% (2025-2033) [1] [2] |
| Key Market Drivers | Rising prevalence of respiratory illnesses; growing geriatric population; exploration of new therapeutic areas like Inflammatory Bowel Disease (IBD) and oncology [1] [3] [2]. |
| Primary Segmentation by Type | Purity Above 98%: Dominates the market (~70-75% share) due to pharmaceutical-grade requirements [1] [2]. Purity Below 98%: Used in lower-cost formulations [1] [2]. | | Primary Segmentation by Application | Cough Medicine: The dominant application, constituting over 90% of current consumption [1] [2]. Inflammatory Bowel Disease (IBD) Medication: An emerging, niche application with growth potential [1] [4]. |
The this compound citrate market features a mix of established pharmaceutical companies and specialized chemical manufacturers. The landscape is moderately concentrated, with several key players holding significant production capacity [1].
The table below profiles the leading companies involved in the production and supply of this compound citrate:
| Company | Role / Focus |
|---|---|
| Farmak [1] [4] [2] | A key global producer. |
| Malladi Drugs [1] [4] [2] | A prominent manufacturer and supplier. |
| Olon [1] [4] [2] | A significant player in the Active Pharmaceutical Ingredient (API) market. |
| Saitech Pharmaceuticals [4] [2] | Supplier of this compound citrate. |
| Simson Pharma [1] [4] | Supplier of this compound citrate. |
| Anant Pharmaceuticals [1] [4] | Supplier of this compound citrate. |
| VIVAN Life Sciences [1] [4] | Supplier of this compound citrate. |
| Moleculochem [1] [4] | Supplier of this compound citrate. |
| Dideu [4] [2] | Supplier of this compound citrate. |
| Gihi Chemicals [1] [4] | Supplier of this compound citrate. |
Industry Trends and Dynamics:
A key randomized, placebo-controlled study directly compared the efficacy of this compound citrate and dextromethorphan using a capsaicin cough challenge model, which is a sensitive method to assess cough reflex sensitivity [5].
Experimental Protocol:
Results and Comparison:
This trial's workflow can be visualized as follows:
Recent drug repurposing research has revealed a novel and promising potential for this compound citrate in oncology, specifically for treating glioblastoma (GBM), an aggressive brain tumor [3].
Experimental Protocol:
Results and Implication:
The signaling pathway investigated in this research is summarized below:
The this compound citrate landscape presents a dual narrative: